Cyclohexanone-2,2,6,6-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetradeuteriocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-CQOLUAMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCCC(C1=O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514639 | |
| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-03-7 | |
| Record name | (2,2,6,6-~2~H_4_)Cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20514639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanone-2,2,6,6-d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Cyclohexanone-2,2,6,6-d4 chemical properties and structure
An In-depth Technical Guide to Cyclohexanone-2,2,6,6-d4
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, a deuterated isotopologue of cyclohexanone. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize stable isotope-labeled compounds for a variety of applications, including as internal standards in mass spectrometry, for mechanistic studies, and in metabolic fate studies.
Core Chemical Properties
This compound is a colorless liquid with an odor similar to acetone.[1] Its physical and chemical properties are summarized in the table below. The primary distinction from its non-deuterated analogue is its increased molecular weight due to the presence of four deuterium atoms at the alpha positions to the carbonyl group.[2]
| Property | Value | Source |
| Molecular Formula | C₆D₄H₆O | [2][3] |
| Molecular Weight | 102.17 g/mol | [3][4] |
| CAS Number | 1006-03-7 | [3][4] |
| Appearance | Colorless, oily liquid | [1] |
| Boiling Point | 153 °C (lit.) | [3] |
| Melting Point | -47 °C (lit.) | [3] |
| Density | 0.986 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.449 (lit.) | [3] |
| Flash Point | 44 °C (111.2 °F) - closed cup | [2][3] |
| Isotopic Purity | ≥98 atom % D | [2][3] |
| Chemical Purity | ≥99% (CP) | [3] |
Chemical Structure
The molecular structure of this compound consists of a six-membered carbon ring containing a ketone functional group. The deuterium atoms are specifically located at the 2 and 6 positions, which are the carbon atoms immediately adjacent to the carbonyl group.
Caption: 2D structure of this compound.
Experimental Protocols and Spectral Data
The characterization of this compound relies on standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For cyclohexanone, a prominent peak is the C=O stretch, which is characteristic of ketones.[5]
-
Methodology: A typical procedure involves obtaining a liquid phase or Attenuated Total Reflectance (ATR) IR spectrum.[4] The sample is applied directly to the ATR crystal or placed between salt plates for transmission analysis. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Spectrum: The IR spectrum of cyclohexanone shows a strong, sharp absorption band around 1710-1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[1][5] Other significant peaks include C-H stretching and bending vibrations. For the deuterated analogue, C-D stretching vibrations would be expected around 2100-2200 cm⁻¹, which is a region typically clear of other strong absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.
-
¹H NMR: In the proton NMR spectrum of the non-deuterated cyclohexanone, signals for the alpha, beta, and gamma protons appear at distinct chemical shifts. For this compound, the signals corresponding to the alpha-protons (at positions 2 and 6) would be absent due to the substitution with deuterium.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for the different carbon atoms in the ring. The carbons at positions 2 and 6, being bonded to deuterium, would exhibit a triplet multiplicity due to C-D coupling and would be shifted slightly upfield compared to the non-deuterated compound.
-
Methodology: A sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra are acquired on a high-field NMR spectrometer.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
-
Methodology: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[4] The sample is injected into a gas chromatograph for separation and then introduced into the mass spectrometer, where it is ionized (typically by electron ionization).
-
Expected Spectrum: The mass spectrum will show a molecular ion peak (M+) corresponding to the mass of the deuterated molecule (m/z = 102). This is a mass shift of +4 compared to unlabeled cyclohexanone (m/z = 98).[2][7] The fragmentation pattern will be characteristic of the cyclohexanone ring structure, and analysis of the fragment ions can confirm the location of the deuterium labels.
Synthesis
While detailed, step-by-step synthesis protocols for this compound are proprietary to commercial suppliers, the general approach involves the deuteration of cyclohexanone. This can be achieved through methods such as acid or base-catalyzed exchange of the alpha-protons with a deuterium source, like deuterium oxide (D₂O). The synthesis of non-deuterated cyclohexanone is commonly performed by the oxidation of cyclohexanol.[8][9]
Biological Activity and Signaling Pathways
Currently, there is no documented evidence of specific signaling pathways or significant biological activities for this compound itself. Its primary utility is as a labeled internal standard or a tool in metabolic and mechanistic studies of other compounds, where its chemical behavior mimics the unlabeled analogue, but its mass allows for clear differentiation in mass spectrometric analyses.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry, and well-ventilated place away from ignition sources.[10]
References
- 1. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 2. This compound D 98atom 1006-03-7 [sigmaaldrich.com]
- 3. This compound D 98atom 1006-03-7 [sigmaaldrich.com]
- 4. This compound | C6H10O | CID 12998634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cyclohexanone (2,2,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Technical Guide to the Physical Characteristics of Deuterated Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectroscopic characteristics of deuterated cyclohexanone. The information is intended to support research and development activities where isotopically labeled compounds are utilized, such as in mechanistic studies, metabolic tracing, and as internal standards in analytical chemistry. This document summarizes key physical properties, spectroscopic data, and relevant experimental methodologies.
Physical Properties
The introduction of deuterium atoms into the cyclohexanone molecule leads to slight but measurable changes in its physical properties compared to the non-deuterated analogue. These differences primarily arise from the greater mass of deuterium compared to protium. The following tables summarize the key physical properties of non-deuterated cyclohexanone and its deuterated isotopologues.
Table 1: General Physical Properties
| Property | Cyclohexanone (Non-deuterated) | Cyclohexanone-2,2,6,6-d4 | Cyclohexanone-d10 |
| Molecular Formula | C₆H₁₀O | C₆H₆D₄O[1] | C₆D₁₀O[2] |
| Molecular Weight ( g/mol ) | 98.14[3] | 102.17[4] | 108.20[2] |
| Appearance | Colorless to pale yellow liquid[5] | - | - |
| Odor | Pleasant, acetone-like[5] | - | - |
Table 2: Thermodynamic and Optical Properties
| Property | Cyclohexanone (Non-deuterated) | This compound | Cyclohexanone-d10 |
| Melting Point (°C) | -47 to -26[6] | -47[4] | - |
| Boiling Point (°C) | 155.6[7] | 153[4] | - |
| Density (g/mL at 25°C) | 0.9478[8] | 0.986[4] | 1.044 |
| Refractive Index (n20/D) | 1.447[8] | 1.449[4] | - |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and isotopic purity of deuterated cyclohexanone. The following sections and tables provide an overview of the expected spectroscopic characteristics.
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum of deuterated cyclohexanone compared to its non-deuterated counterpart is the shift of C-H stretching and bending vibrations to lower frequencies (C-D vibrations). The carbonyl (C=O) stretch remains relatively unchanged.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Cyclohexanone (Non-deuterated) | Deuterated Cyclohexanone (Expected) |
| C=O Stretch | ~1715 (strong, sharp)[7] | ~1715 |
| C-H Stretch (sp³) | 2850-3000 | Replaced by C-D stretches |
| C-D Stretch | - | ~2100-2250 |
| CH₂ Scissoring | ~1450[9] | Shifted to lower frequency |
| CH₂ Rocking | ~1375[9] | Shifted to lower frequency |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR, the carbons bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and will be shifted slightly upfield.
Table 4: ¹H NMR Chemical Shifts (ppm)
| Position | Cyclohexanone (Non-deuterated) | This compound |
| α-protons (2,6) | ~2.35[2] | Absent |
| β, γ-protons (3,4,5) | ~1.55-2.07[2] | Present |
Table 5: ¹³C NMR Chemical Shifts (ppm)
| Carbon | Cyclohexanone (Non-deuterated) | Cyclohexanone-d10 |
| C=O (C1) | ~212 | Shifted slightly upfield |
| α-Carbons (C2, C6) | ~42 | Shifted slightly upfield, triplet |
| β-Carbons (C3, C5) | ~27 | Shifted slightly upfield, triplet |
| γ-Carbon (C4) | ~25 | Shifted slightly upfield, triplet |
Note: Specific chemical shifts for deuterated species can vary slightly based on the solvent and instrument parameters. A SpectraBase entry for (D10)-Cyclohexanone provides access to the 13C NMR spectrum[10].
Mass Spectrometry (MS)
The molecular ion peak in the mass spectrum will directly reflect the number of deuterium atoms. The fragmentation patterns will also be altered due to the increased mass of deuterium-containing fragments. The base peak for non-deuterated cyclohexanone is typically at m/z = 55[11][12]. For deuterated analogs, the m/z values of fragments containing deuterium will be shifted accordingly.
Table 6: Key Mass Spectrometry Fragments (m/z)
| Species | Cyclohexanone (Non-deuterated) | This compound | Cyclohexanone-d10 |
| Molecular Ion [M]⁺ | 98 | 102 | 108 |
| [M-CH₃]⁺ | 83 | - | - |
| [M-C₂H₄]⁺ | 70 | 74 | 78 |
| Base Peak | 55 | 58 or 59 | 62 |
| [M-C₃H₆]⁺ | 56 | - | - |
| [C₃H₆]⁺ | 42 | 44 or 46 | 48 |
UV-Vis Spectroscopy
Cyclohexanone exhibits a weak absorption in the UV region corresponding to the n→π* transition of the carbonyl group. This absorption is typically observed around 270-300 nm[6]. Deuteration is not expected to significantly alter the λmax of this transition.
Experimental Protocols
The following sections outline general experimental procedures for the synthesis and characterization of deuterated cyclohexanone.
Synthesis of Deuterated Cyclohexanone
A common method for introducing deuterium at the α-positions of a ketone is through acid- or base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.
Protocol: Synthesis of this compound via Catalytic H-D Exchange
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq) and a deuterated solvent such as D₂O or CH₃OD.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., NaOD, K₂CO₃) or an acid (e.g., DCl, D₂SO₄).
-
Reaction: Heat the mixture to reflux and stir for a period sufficient to achieve the desired level of deuteration (this may range from several hours to days and can be monitored by NMR or MS).
-
Workup: After cooling to room temperature, neutralize the catalyst. If a base was used, add a stoichiometric amount of a deuterated acid. If an acid was used, add a stoichiometric amount of a deuterated base.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Determination of Physical Properties
Protocol: Determination of Boiling Point (Micro Method)
-
Sample Preparation: Place a small amount of the purified deuterated cyclohexanone into a small test tube or a Durham tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the liquid.
-
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire.
-
Heating: Immerse the assembly in a Thiele tube or an oil bath.
-
Observation: Heat the bath gently. A slow stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point[13].
Protocol: Determination of Refractive Index
-
Instrument Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of the deuterated cyclohexanone onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize (typically 20°C).
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
Visualizations
Characterization Workflow for Deuterated Cyclohexanone
The following diagram illustrates a typical workflow for the synthesis and characterization of a deuterated cyclohexanone sample.
References
- 1. ucc.ie [ucc.ie]
- 2. Cyclohexanone(108-94-1) 1H NMR spectrum [chemicalbook.com]
- 3. Cyclohexanone [webbook.nist.gov]
- 4. This compound(1006-03-7) 1H NMR [m.chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uotechnology.edu.iq [uotechnology.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 10. spectrabase.com [spectrabase.com]
- 11. GCMS Section 6.11.2 [people.whitman.edu]
- 12. Solved Study the El-Mass Spectrum of cyclohexanone depicted | Chegg.com [chegg.com]
- 13. CN101264446A - Catalyst for synthesizing cyclohexanol and cyclohexanone by catalytic oxidation of cyclohexane and its preparation method and usage - Google Patents [patents.google.com]
Synthesis and Isotopic Purity of Cyclohexanone-2,2,6,6-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Cyclohexanone-2,2,6,6-d4, a deuterated isotopologue of cyclohexanone. This compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based quantitative analyses, for studying reaction mechanisms, and in the development of deuterated drugs to enhance their pharmacokinetic profiles. This document outlines a common synthetic route, detailed experimental protocols, and methods for determining isotopic enrichment, presenting quantitative data in a clear, tabular format.
Synthesis of this compound
The synthesis of this compound is typically achieved through the deuteration of cyclohexanone at the alpha positions (carbons 2 and 6) via a base-catalyzed hydrogen-deuterium exchange reaction. This process involves the use of a deuterium source, such as deuterium oxide (D₂O), in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which is then deuterated. For high deuterium incorporation, a catalyst such as pyrrolidine can be employed.
A general and cost-effective method for the deuteration of carbonyl compounds using pyrrolidine as a catalyst and D₂O as the deuterium source has been described, achieving high degrees of deuterium incorporation (up to 99%).[1] Alternatively, acid-catalyzed deuterium exchange can also be employed, proceeding through an enol intermediate.[2][3]
The unlabeled cyclohexanone starting material can be synthesized via the oxidation of cyclohexanol.[4][5]
Experimental Protocol: Synthesis of Cyclohexanone
This protocol describes the synthesis of the cyclohexanone starting material from cyclohexanol.
Materials:
-
Cyclohexanol
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Salt (NaCl)
Procedure:
-
In a beaker, dissolve 12.5 g of sodium dichromate dihydrate in 60 mL of water.
-
With continuous stirring, slowly and carefully add 11 g (6 mL) of concentrated sulfuric acid to the dichromate solution. Allow the mixture to cool to room temperature.
-
In a separate conical flask, place 6 g of cyclohexanol.
-
Add the cooled dichromate solution to the cyclohexanol in one portion, swirling to ensure thorough mixing.
-
Monitor the temperature of the reaction mixture. If the temperature rises to 55 °C, cool the flask in a cold water bath to maintain the temperature between 55 and 60 °C.
-
Once the exothermic reaction subsides, allow the mixture to stand for 1 hour with occasional swirling.
-
Transfer the mixture to a round bottom flask and add 60 mL of water.
-
Set up a distillation apparatus and distill the mixture until approximately 30 mL of a two-layered distillate is collected.
-
Transfer the distillate to a separatory funnel and saturate the aqueous layer with about 7 g of salt.
-
Separate the organic layer (cyclohexanone).
-
Extract the aqueous layer twice with 10 mL portions of ethyl acetate.
-
Combine the organic layer and the ethyl acetate extracts.
-
Dry the combined organic phase with anhydrous magnesium sulfate for 5 minutes.
-
Filter the solution into a pre-weighed round bottom flask.
-
Remove the ethyl acetate via distillation (boiling point 77 °C) on a steam bath.
-
The remaining liquid is cyclohexanone (boiling point 153-156 °C). Determine the weight of the product to calculate the yield.
Experimental Protocol: Deuteration of Cyclohexanone
This protocol outlines the base-catalyzed deuteration of cyclohexanone to yield this compound.
Materials:
-
Cyclohexanone
-
Deuterium oxide (D₂O, 99.8 atom % D or higher)
-
Pyrrolidine
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable drying agent
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a reaction vessel, add cyclohexanone (1 equivalent).
-
Add deuterium oxide (D₂O) in excess (e.g., 10-20 equivalents).
-
Add a catalytic amount of pyrrolidine (e.g., 0.1-0.2 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for an extended period (e.g., 24-72 hours) to allow for complete exchange. The reaction progress can be monitored by ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., K₂CO₃ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be distilled under reduced pressure.
Isotopic Purity Analysis
The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining the isotopic enrichment of volatile compounds like cyclohexanone. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of the different isotopologues (molecules that differ only in their isotopic composition).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Also, prepare a solution of non-deuterated cyclohexanone as a reference standard.
-
GC Separation:
-
Column: Use a capillary column suitable for the separation of ketones. A polar stationary phase may be beneficial for good peak shape.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Oven Program: An example temperature program could be: start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
-
MS Analysis:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ions of both deuterated and non-deuterated cyclohexanone (e.g., m/z 50-120).
-
-
Data Analysis:
-
Identify the peak corresponding to cyclohexanone in the chromatogram.
-
Extract the mass spectrum for this peak.
-
Determine the relative abundances of the molecular ions corresponding to the different isotopologues (d₀, d₁, d₂, d₃, d₄). The molecular weight of unlabeled cyclohexanone is 98.14 g/mol , while that of this compound is 102.17 g/mol .[8][9][10]
-
Calculate the atom % D using the relative intensities of the isotopic peaks, correcting for the natural abundance of isotopes (e.g., ¹³C).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ²H NMR spectroscopy are also valuable for assessing isotopic purity. In ¹H NMR, the disappearance of signals from the α-protons at positions 2 and 6 indicates successful deuteration. The integration of the remaining proton signals relative to an internal standard can be used to quantify the level of deuteration. ²H NMR will show a signal corresponding to the incorporated deuterium atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the β- and γ-protons (at positions 3, 5, and 4) and any residual α-proton signals.
-
The isotopic purity can be estimated by comparing the integration of the residual α-proton signals to the integration of the β- and γ-proton signals.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal in the region expected for the α-deuterons confirms the incorporation of deuterium.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆D₄H₆O | [8][9] |
| Molecular Weight | 102.17 g/mol | [8][9][10] |
| CAS Number | 1006-03-7 | [8][9][10] |
| Boiling Point | 153 °C (lit.) | [8][10] |
| Melting Point | -47 °C (lit.) | [8][10] |
| Density | 0.986 g/mL at 25 °C | [8][9][10] |
Table 2: Isotopic Purity Data (Commercial Products)
| Supplier | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich | 98 | 99% (CP) |
| Cambridge Isotope Laboratories | 98 | 98% |
Visualizations
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Cp2TiCl/D2O/Mn, a formidable reagent for the deuteration of organic compounds [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. kopflab.org [kopflab.org]
- 7. Preparation of Cyclohexene Isotopologues and Stereoisotopomers from Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Towards the Synthesis of Specifically Deuterated Cyclohexenones [minds.wisconsin.edu]
- 10. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexanone-d4: A Technical Guide to Commercial Availability, Suppliers, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of Cyclohexanone-d4, a deuterated analog of cyclohexanone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed comparison of suppliers, technical specifications, and practical experimental protocols.
Commercial Availability and Supplier Comparison
Cyclohexanone-d4 is available from several reputable suppliers of stable isotope-labeled compounds. The following tables provide a comparative summary of key suppliers and their product specifications to aid in the selection of the most suitable material for your research needs.
Table 1: Major Suppliers of Cyclohexanone-d4
| Supplier | Product Name | Catalog Number | Website |
| Sigma-Aldrich (Merck) | Cyclohexanone-2,2,6,6-d4 | 176613 | --INVALID-LINK-- |
| Cambridge Isotope Laboratories, Inc. | Cyclohexanone (2,2,6,6-D₄, 98%) | DLM-3018 | --INVALID-LINK-- |
| CDN Isotopes | This compound | D-0880 | --INVALID-LINK-- |
| Santa Cruz Biotechnology, Inc. | This compound | sc-210083 | --INVALID-LINK-- |
Table 2: Technical Specifications of Commercially Available Cyclohexanone-d4
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (atom % D) | Chemical Purity |
| Sigma-Aldrich (Merck) [1] | 1006-03-7 | C₆D₄H₆O | 102.17 | ≥98 | ≥99% (CP) |
| Cambridge Isotope Laboratories, Inc. | 1006-03-7 | C₆H₆D₄O | 102.17 | 98% | Not specified |
| CDN Isotopes | 1006-03-7 | C₆H₆D₄O | 102.17 | 98 | Not specified |
| Santa Cruz Biotechnology, Inc. [] | 1006-03-7 | C₆D₄H₆O | 102.17 | ≥98% | Not specified |
Table 3: Physical and Chemical Properties of Cyclohexanone-d4
| Property | Value | Reference |
| Appearance | Colorless liquid | General knowledge |
| Boiling Point | 153 °C (lit.) | [1] |
| Melting Point | -47 °C (lit.) | [1] |
| Density | 0.986 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.449 (lit.) | [1] |
Experimental Protocols
Cyclohexanone-d4 is a valuable tool in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and as an internal standard in mass spectrometry-based quantitative analysis. The following sections provide detailed methodologies for its use in these key applications.
Use of Cyclohexanone-d4 as an Internal Standard for GC-MS Analysis
Deuterated compounds are ideal internal standards for mass spectrometry applications as they exhibit similar chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass.
Objective: To quantify the concentration of an analyte in a complex matrix using Cyclohexanone-d4 as an internal standard.
Materials:
-
Analyte of interest
-
Cyclohexanone-d4 (as internal standard)
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Volumetric flasks and pipettes
-
Sample matrix (e.g., plasma, urine, environmental sample)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent.
-
Prepare a stock solution of Cyclohexanone-d4 at a known concentration (e.g., 1 mg/mL) in the same organic solvent.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into the sample matrix to achieve a range of concentrations that bracket the expected analyte concentration in the unknown samples.
-
To each calibration standard, add a fixed amount of the Cyclohexanone-d4 stock solution. The final concentration of the internal standard should be consistent across all standards and samples.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, add the same fixed amount of the Cyclohexanone-d4 stock solution as was added to the calibration standards.
-
Perform a sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject a fixed volume of the prepared standards and samples into the GC-MS system.
-
Develop a GC method to achieve chromatographic separation of the analyte and Cyclohexanone-d4.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and Cyclohexanone-d4.
-
-
Data Analysis:
-
For each standard and sample, determine the peak area of the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
-
Create a calibration curve by plotting the area ratio (Areaanalyte / AreaIS) against the concentration ratio (Concentrationanalyte / ConcentrationIS).
-
Determine the concentration of the analyte in the unknown samples by using the area ratio from the sample and the calibration curve.
-
NMR Sample Preparation with Cyclohexanone-d4
Cyclohexanone-d4 can be used as a solvent or an internal reference standard in NMR spectroscopy.
Objective: To prepare a sample for NMR analysis using Cyclohexanone-d4.
Materials:
-
Analyte of interest
-
Cyclohexanone-d4
-
NMR tube (5 mm)
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Solvent Selection: If Cyclohexanone-d4 is to be used as the solvent, ensure the analyte is soluble in it.
-
Sample Weighing: Accurately weigh a suitable amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) directly into the NMR tube or a small vial.
-
Solvent Addition: Add approximately 0.5-0.7 mL of Cyclohexanone-d4 to the NMR tube containing the analyte.
-
Dissolution: Cap the NMR tube and vortex or gently shake until the analyte is completely dissolved. If the sample does not fully dissolve, it may be necessary to filter the solution to remove any particulate matter.
-
Transfer (if applicable): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a pipette or syringe.
-
Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is sufficient to cover the NMR probe's detection region (typically a height of about 4-5 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Visualizations
Metabolic Pathway of Cyclohexanone
The following diagram illustrates the primary metabolic pathway of cyclohexanone in humans.[1] This pathway involves the reduction of cyclohexanone to cyclohexanol, followed by hydroxylation to form cyclohexanediols, which are then conjugated and excreted.
Caption: Metabolic pathway of cyclohexanone in humans.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines a typical workflow for an in vivo pharmacokinetic study of a deuterated compound compared to its non-deuterated analog.
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
An In-depth Technical Guide to Cyclohexanone-2,2,6,6-d4 (CAS Number: 1006-03-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyclohexanone-2,2,6,6-d4, a deuterated analog of cyclohexanone, for its application in research and development, particularly in the pharmaceutical industry. This document details its physicochemical properties, synthesis, spectral data, and its significant role as an internal standard in analytical methodologies and in metabolic studies.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of cyclohexanone where four hydrogen atoms at the alpha positions to the carbonyl group are replaced with deuterium. This substitution results in a mass shift of +4 amu compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1006-03-7 | [1][3][4] |
| Molecular Formula | C₆D₄H₆O | [1][5] |
| Molecular Weight | 102.17 g/mol | [1][3][4][5] |
| Appearance | Colorless to pale yellow liquid | |
| Density | 0.986 g/mL at 25 °C | [2] |
| Boiling Point | 153 °C (lit.) | [2] |
| Melting Point | -47 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.449 (lit.) | [2] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥99% (CP) | [2] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through acid-catalyzed hydrogen-deuterium exchange of unlabeled cyclohexanone. The acidic conditions facilitate the formation of an enol intermediate, which then allows for the exchange of the alpha-protons with deuterium from a deuterium source, commonly deuterium oxide (D₂O).
Experimental Protocol: Acid-Catalyzed Deuteration of Cyclohexanone
This protocol is a representative method for the synthesis of this compound based on established acid-catalyzed deuterium exchange reactions of ketones.[6][7]
Materials:
-
Cyclohexanone (1.0 eq)
-
Deuterium oxide (D₂O, excess)
-
Deuterated acid catalyst (e.g., DCl in D₂O or a superacid catalyst like [Ph₃C]⁺[B(C₆F₅)₄]⁻ in the presence of D₂O)[6][8]
-
Anhydrous organic solvent (e.g., 1,2-dichloroethane, if using a superacid catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Organic extraction solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone and an excess of deuterium oxide.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture. The amount of catalyst will depend on the chosen acid (catalytic amounts for strong acids).
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to achieve a high level of deuterium incorporation (typically several hours). The progress of the reaction can be monitored by withdrawing small aliquots and analyzing them by GC-MS to check the isotopic distribution.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., diethyl ether) three times.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure this compound.
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Spectral Data and Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signals corresponding to the alpha-protons (typically around 2.3 ppm in unlabeled cyclohexanone) will be absent or significantly reduced in intensity, confirming successful deuteration. The remaining protons at the beta and gamma positions will be visible.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Protons | Multiplicity |
| ~1.85 | 4H (beta-protons) | Multiplet |
| ~1.71 | 2H (gamma-protons) | Multiplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the three distinct carbon environments in the molecule. The signals for the deuterated carbons (C2 and C6) will appear as multiplets due to C-D coupling and will be significantly less intense than in the unlabeled compound.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Carbon Atom |
| ~212 | C1 (Carbonyl) |
| ~42 (multiplet) | C2, C6 (Deuterated) |
| ~27 | C3, C5 |
| ~25 | C4 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 102, which is 4 mass units higher than that of unlabeled cyclohexanone (m/z 98). The fragmentation pattern will be characteristic of a cyclic ketone, with a prominent fragment at m/z 58 resulting from alpha-cleavage.
Table 4: Key Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 102 | Molecular Ion [M]⁺ |
| 84 | [M - H₂O]⁺ |
| 70 | |
| 58 | Base Peak |
| 44 |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration. The C-D stretching vibrations will appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretches (around 2850-2960 cm⁻¹).
Table 5: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2850 - 2960 | C-H stretch |
| 2100 - 2200 | C-D stretch |
| ~1715 | C=O stretch (strong) |
| ~1450 | CH₂ scissoring |
Applications in Drug Development and Research
Internal Standard for Bioanalytical Methods
The primary application of this compound in drug development is as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). An ideal internal standard co-elutes with the analyte of interest and has similar ionization and extraction properties, but is mass-distinguishable. Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry.
Diagram 2: Use of Cyclohexanone-d4 as an Internal Standard in LC-MS Analysis
Caption: Workflow for bioanalysis using Cyclohexanone-d4 as an internal standard.
Metabolic Studies
Deuterated compounds are valuable tools for elucidating metabolic pathways. While cyclohexanone itself is not a drug, understanding its metabolism is relevant in toxicology and environmental health studies. Cyclohexanone is metabolized in vivo primarily through reduction to cyclohexanol, which is then further oxidized to cyclohexanediols and subsequently conjugated for excretion.[9] Using deuterated cyclohexanone allows for the unambiguous tracing of its metabolites in complex biological matrices.
Diagram 3: Metabolic Pathway of Cyclohexanone
Caption: The primary metabolic pathway of cyclohexanone in vivo.
Safety and Handling
This compound should be handled with the same precautions as unlabeled cyclohexanone. It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 6: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| Flame | H226 | Flammable liquid and vapor |
| Corrosion, Exclamation Mark | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled |
| Exclamation Mark | H315 | Causes skin irritation |
| Corrosion | H318 | Causes serious eye damage |
| Exclamation Mark | H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable tool for researchers in the pharmaceutical and analytical chemistry fields. Its well-defined physicochemical properties, coupled with its isotopic stability, make it an excellent internal standard for the accurate quantification of analytes in complex biological matrices. Furthermore, its use in metabolic studies aids in the elucidation of biotransformation pathways. Proper handling and storage are essential to ensure safety and maintain the integrity of this important research chemical.
References
- 1. This compound D 98atom 1006-03-7 [sigmaaldrich.com]
- 2. This compound D 98atom 1006-03-7 [sigmaaldrich.com]
- 3. This compound D 98atom 1006-03-7 [sigmaaldrich.com]
- 4. This compound | C6H10O | CID 12998634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexanone (2,2,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Uptake, metabolism and elimination of cyclohexanone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight and formula of Cyclohexanone-2,2,6,6-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Cyclohexanone-2,2,6,6-d4, a deuterated isotopologue of cyclohexanone. This compound is valuable in various research applications, including as an internal standard in mass spectrometry-based analyses, for mechanistic studies of chemical reactions, and in the development of deuterated pharmaceuticals.
Core Molecular and Physical Properties
This compound is a stable, non-radioactive isotopic-labeled compound where four hydrogen atoms at the alpha positions to the carbonyl group are replaced by deuterium atoms. This substitution results in a higher molecular weight compared to its unlabeled counterpart, which is a key feature for its use in quantitative analysis.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Chemical Formula | C₆H₆D₄O[1] |
| Molecular Weight | 102.17 g/mol [1][2][3][4][5] |
| CAS Number | 1006-03-7[2][3][4][5][6] |
| Isotopic Purity | ≥98 atom % D[3][4][5][7] |
| Chemical Purity (Assay) | ≥98% to 99%[2][3][4][5][7] |
| Density | 0.986 g/mL at 25 °C[3][4][5][7] |
| Boiling Point | 153 °C (lit.)[3][4] |
| Melting Point | -47 °C (lit.)[3][4] |
| Refractive Index | n20/D 1.449 (lit.)[3][4] |
| Flash Point | 44 °C (111.2 °F) - closed cup[3][5][7] |
Molecular Structure
The molecular structure of this compound is characterized by a six-membered carbon ring containing a ketone functional group, with two deuterium atoms attached to each of the two carbon atoms adjacent to the carbonyl group.
Caption: Molecular structure of this compound.
Experimental Protocols
The synthesis of this compound is typically achieved through hydrogen-deuterium exchange at the alpha-positions of unlabeled cyclohexanone. The protons on the carbons adjacent to the carbonyl group are acidic and can be replaced by deuterium.
General Methodology: Alpha-Deuteration of Cyclohexanone
This process can be catalyzed by either an acid or a base in the presence of a deuterium source, most commonly deuterium oxide (D₂O).
1. Base-Catalyzed Deuterium Exchange: The mechanism involves the deprotonation of an alpha-carbon by a base (e.g., deuteroxide, OD⁻) to form an enolate intermediate. This enolate is then deuterated by D₂O. The process is repeated until all four alpha-hydrogens are replaced by deuterium.[3]
2. Acid-Catalyzed Deuterium Exchange: Under acidic conditions (e.g., D₃O⁺), the carbonyl oxygen is first deuterated. Tautomerization then leads to the formation of an enol. The reformation of the keto form results in the incorporation of a deuterium atom at the alpha-position.[8]
3. Amine-Catalyzed Deuterium Exchange: A simple and cost-effective method utilizes a secondary amine, such as pyrrolidine, as a catalyst with D₂O as the deuterium source. This method has been shown to achieve a high degree of deuterium incorporation (up to 99%) and is tolerant of various functional groups.[1]
A generalized workflow for the synthesis is outlined below.
References
- 1. A simple method for α-position deuterated carbonyl compounds with pyrrolidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. Cyclohexanone synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Analysis of Cyclohexanone-2,2,6,6-d4
Introduction: This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexanone-2,2,6,6-d4. Due to the limited availability of public domain, quantitative spectral data for the deuterated species, this document presents high-quality reference data for the non-deuterated analog, cyclohexanone. Each section includes a detailed explanation of the expected spectral changes resulting from the isotopic labeling at the 2,2,6,6-positions. This guide is intended for researchers and scientists in the fields of chemistry and drug development, offering detailed experimental protocols and data interpretation.
Mass Spectrometry (MS)
The mass spectrum of a compound provides valuable information about its molecular weight and fragmentation pattern upon ionization.
Data Presentation: Mass Spectrometry of Cyclohexanone
| m/z | Proposed Fragment Ion | Relative Abundance (Estimated) |
| 98 | [M]•+ (Molecular Ion) | Moderate |
| 83 | [M - CH₃]•+ | Low |
| 70 | [M - C₂H₄]•+ | Moderate |
| 55 | [C₃H₃O]+ | High (Often Base Peak) |
| 42 | [C₃H₆]•+ or [C₂H₂O]•+ | High |
Note: Data presented is for non-deuterated cyclohexanone.
Isotopic Effects on the Mass Spectrum of this compound:
-
Molecular Ion: The molecular weight of this compound is 102.17 g/mol .[1] Therefore, the molecular ion peak ([M]•+) is expected at m/z 102 , four mass units higher than that of cyclohexanone.
-
Fragmentation: The fragmentation pathways will be altered due to the presence of deuterium. Fragments retaining the C2 and C6 positions will exhibit a corresponding mass shift. For example, the fragment at m/z 55 in cyclohexanone is a result of ring cleavage. The analogous fragment in the deuterated compound would be expected at a higher m/z value if it retains one or more deuterium atoms. The complexity of rearrangement reactions makes a precise prediction challenging without experimental data.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Ensure the sample is pure, as impurities can complicate the mass spectrum.
-
If introducing the sample via a gas chromatograph (GC-MS), dissolve a small amount of the liquid sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for generating reproducible spectra for library comparison).
-
Ion Source Temperature: 200-250 °C to ensure volatilization without thermal degradation.[1]
-
Mass Range: Scan from m/z 35 to 150 to detect the molecular ion and all relevant fragments.
-
Inlet System: For direct infusion, a heated probe can be used. For GC-MS, a capillary gas chromatograph is employed.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow of approximately 1 mL/min.
-
Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
-
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to elucidate the structure or confirm the identity of the compound.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying functional groups.
Data Presentation: Infrared Spectroscopy of Cyclohexanone
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2940 | C-H Stretch (sp³ CH₂) | Strong |
| ~1710 | C=O Stretch (Ketone) | Very Strong, Sharp |
| ~1450 | CH₂ Scissoring | Strong |
| ~1375 | CH₂ Rocking | Medium |
| ~1260 | C-O Stretch | Medium |
| ~1180 | C-C Stretch | Weak |
Note: Data presented is for non-deuterated cyclohexanone.[2]
Isotopic Effects on the IR Spectrum of this compound:
-
C-H vs. C-D Stretching: The most significant change will be the absence of the C-H stretching vibrations for the methylene groups at positions 2 and 6, and the appearance of C-D stretching vibrations. The C-D bond is weaker and involves a heavier atom (deuterium vs. protium), causing its stretching frequency to be significantly lower, typically around 2100-2200 cm⁻¹.
-
C=O Stretch: The C=O stretching frequency at ~1710 cm⁻¹ is not expected to shift significantly, as it is not directly involved with the deuterated positions.[2]
-
Bending Vibrations: Bending vibrations (scissoring, rocking) involving the deuterated methylene groups will also shift to lower wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
As this compound is a liquid at room temperature, it can be analyzed directly.
-
Place one to two drops of the neat liquid onto the ATR crystal.
-
-
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to obtain a high-quality spectrum.
-
-
Data Acquisition and Analysis:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and record the sample spectrum.
-
The instrument software will automatically generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei.
Data Presentation: ¹H and ¹³C NMR of Cyclohexanone
¹H NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.35 | Triplet | 4H | H-2, H-6 (α-protons) |
| ~1.85 | Quintet | 4H | H-3, H-5 (β-protons) |
| ~1.70 | Sextet | 2H | H-4 (γ-protons) |
¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~211.2 | C1 (C=O) |
| ~42.0 | C2, C6 |
| ~27.1 | C3, C5 |
| ~25.1 | C4 |
Note: Data presented is for non-deuterated cyclohexanone.
Isotopic Effects on the NMR Spectra of this compound:
-
¹H NMR: The most dramatic effect will be the disappearance of the signal at ~2.35 ppm, which corresponds to the protons at the 2 and 6 positions, as they are replaced by deuterium. The remaining signals for the protons at positions 3, 4, and 5 will likely show simplified multiplicities due to the absence of coupling to the α-protons.
-
¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, the signal for the C2 and C6 carbons (~42.0 ppm) will be significantly broadened and may appear as a multiplet due to coupling with deuterium (which has a spin I=1). The chemical shift itself should not change significantly. The signals for the other carbons will remain sharp singlets.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K (25 °C).
-
-
Data Acquisition:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective nuclei in the molecule.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.
References
The Sentinel Molecule: A Technical Guide to the Research Applications of Cyclohexanone-2,2,6,6-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical research, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, particularly in mass spectrometry-based techniques. Cyclohexanone-2,2,6,6-d4, a deuterated analog of cyclohexanone, serves as a critical tool in a variety of research applications, from pharmacokinetic studies to environmental monitoring. Its chemical and physical properties, being nearly identical to its unlabeled counterpart, allow it to navigate through sample preparation and analysis with the same efficiency, while its mass difference of four daltons provides a distinct and easily measurable signal. This guide provides an in-depth overview of the core applications of this compound, complete with experimental methodologies, data presentation, and visual workflows to facilitate its integration into your research.
Core Applications of this compound
The primary utility of this compound lies in its role as an internal standard for the quantification of cyclohexanone and related compounds. This application spans across multiple research domains.
Pharmacokinetic and Metabolic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics is a cornerstone of drug development and toxicology. Cyclohexanone is a metabolite of several industrial chemicals, and its accurate quantification in biological matrices is crucial for assessing exposure and metabolic pathways.
Metabolic Fate: While specific studies on the metabolic fate of this compound are not extensively documented, the metabolism of unlabeled cyclohexanone is well-understood. It is primarily metabolized in humans to cyclohexanol, 1,2-cyclohexanediol, and 1,4-cyclohexanediol, which are then conjugated and excreted in the urine.[1] The use of the deuterated form allows for precise tracing and quantification of these metabolic products, distinguishing them from endogenous levels. The kinetic isotope effect, a change in reaction rate due to isotopic substitution, can also provide insights into metabolic mechanisms.
Experimental Workflow for Metabolic Analysis
Environmental Monitoring
Cyclohexanone is utilized as an industrial solvent and can be present as a contaminant in various environmental matrices.[2][3] Isotope dilution mass spectrometry (IDMS) using this compound is a highly accurate method for quantifying its presence in air, water, and soil samples.
Analytical Approach: The addition of a known amount of the deuterated internal standard to an environmental sample at the beginning of the analytical process compensates for losses during sample preparation and variations in instrument response. This ensures a more accurate and precise measurement of the target analyte concentration.
Generalized Experimental Protocol for Environmental Water Analysis
Quantitative Data and Methodologies
The accuracy of quantitative analysis relies on the establishment of a reliable calibration curve and the validation of the analytical method.
Table 1: Typical GC-MS Parameters for Cyclohexanone Analysis
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Methyl Siloxane (e.g., HP-5MS) |
| 30 m x 0.25 mm ID x 0.25 µm film thickness | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection) |
| Oven Program | Initial: 40-60°C, hold for 1-2 min |
| Ramp: 10-20°C/min to 200-250°C | |
| Final hold: 2-5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | |
| Cyclohexanone | m/z 98, 55, 42 |
| This compound | m/z 102, 58, 44 |
Note: These parameters are a general guideline and may require optimization for specific instruments and applications.
Table 2: Hypothetical Calibration Data for Cyclohexanone Quantification
| Cyclohexanone Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 301,456 | 0.0505 |
| 5 | 76,123 | 302,111 | 0.2520 |
| 10 | 151,987 | 300,987 | 0.5050 |
| 25 | 380,567 | 301,789 | 1.2610 |
| 50 | 755,432 | 300,543 | 2.5135 |
| 100 | 1,510,876 | 301,123 | 5.0175 |
A calibration curve would be constructed by plotting the peak area ratio against the concentration of the analyte. The linear regression of this curve would then be used to determine the concentration of cyclohexanone in unknown samples.
Experimental Protocols
Protocol 1: Quantification of Cyclohexanone in a Biological Matrix (e.g., Plasma)
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in Table 1.
-
-
Data Analysis:
-
Integrate the peak areas for the selected quantification ions for both cyclohexanone and this compound.
-
Calculate the peak area ratio.
-
Determine the concentration of cyclohexanone in the sample using the previously established calibration curve.
-
Logical Relationship for Quantitative Analysis
Conclusion
This compound is an indispensable tool for researchers requiring accurate and precise quantification of cyclohexanone in complex matrices. Its application as an internal standard in GC-MS and LC-MS methodologies significantly enhances the reliability of data in pharmacokinetic, metabolic, and environmental studies. The detailed protocols and data presented in this guide serve as a comprehensive resource for the effective implementation of this valuable analytical standard in your research endeavors. By leveraging the principles of isotope dilution, scientists can achieve a higher level of confidence in their quantitative results, ultimately advancing our understanding in drug development and environmental science.
References
- 1. Metabolic Profiling Using Stable Isotope Tracing Reveals Distinct Patterns of Glucose Utilization by Physiologically Activated CD8+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time and Online Monitoring of Hazardous Volatile Organic Compounds in Environmental Water by an Unmanned Shipborne Mass Spectrometer System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The deuterium switch: An in-depth technical guide to the use of deuterated compounds in metabolic studies
For researchers, scientists and drug development professionals
Deuterated compounds, in which one or more hydrogen atoms are replaced by their stable, heavier isotope deuterium, are powerful tools in modern metabolic research and drug development. This strategic isotopic substitution, often referred to as the "deuterium switch," can significantly alter the pharmacokinetic properties of a molecule, providing a unique avenue for optimizing drug efficacy, safety and tolerability. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of deuterated compounds in metabolic studies.
The Kinetic Isotope Effect: The Foundation of Deuteration
The fundamental principle behind the use of deuterated compounds in metabolic studies is the kinetic isotope effect (KIE). The bond between carbon and deuterium (CD) is stronger than the carbon-hydrogen (CH) bond due to the greater mass of deuterium.[1][2] Consequently, enzymatic reactions that involve the cleavage of a CH bond as the rate-limiting step of metabolism are often slowed down when a CD bond is present at that position.[2][3] This can lead to a number of desirable changes in a drug's pharmacokinetic profile.
The impact of this effect is particularly notable in metabolic pathways mediated by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs.[4][5] The presence of a significant primary deuterium KIE is evidence that hydrogen abstraction is at least partially rate-limiting in many P450 reactions.[5][6]
Applications in Metabolic Research and Drug Development
The application of deuterated compounds spans the entire drug discovery and development pipeline, from early-stage metabolic pathway elucidation to late-stage clinical candidate optimization.
Tracing Metabolic Pathways
Deuterated analogs serve as excellent tracers for elucidating complex metabolic pathways. By introducing a deuterated substrate into a biological system, researchers can track its conversion into various metabolites using sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8]
-
Deuterated Glucose: Used to study glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.[8][9] Dynamic changes in isotope-labeled glucose and its metabolites, such as glutamate/glutamine (Glx) and lactate, can be monitored in vivo to determine cerebral metabolic rates of glucose (CMRglc) and TCA cycle flux (VTCA).[9]
-
Heavy Water (D₂O): A cost-effective and easy-to-use tracer for in vivo studies of protein and lipid turnover.[10][11][12] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then integrated into newly synthesized proteins.[10]
-
Deuterated Fatty Acids: Employed to investigate lipid metabolism, including the synthesis and degradation of various lipid species.[13][14]
Improving Pharmacokinetic Profiles
One of the most significant applications of deuteration in drug development is the strategic modification of a drug candidate's pharmacokinetic (PK) properties.[2][15] By slowing the rate of metabolism, deuteration can lead to:
-
Increased Half-life (t½): The drug remains in the body for a longer period.[2]
-
Increased Exposure (AUC): The total drug exposure over time is enhanced.[2]
-
Reduced Clearance (CL): The rate at which the drug is removed from the body is decreased.[2]
-
Reduced Formation of Toxic Metabolites: By slowing a particular metabolic pathway, the formation of harmful byproducts can be minimized.[2][16]
This "deuterium switch" has been successfully applied to develop improved versions of existing drugs, such as deutetrabenazine (Austedo®), the first FDA-approved deuterated drug.[3]
Quantitative Data Presentation
The following tables summarize the comparative pharmacokinetic data for several deuterated drugs versus their non-deuterated counterparts, illustrating the tangible impact of deuterium labeling.
| Performance Metric | Non-Deuterated (–CH₃) Agent | Deuterated (–CD₃) Agent | Rationale & Key Findings |
| Metabolic Stability | More susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes).[17] | Significantly lower rates of metabolism.[17] | The stronger C-D bond slows metabolic cleavage. For N-trideuteromethyl enzalutamide (d₃-ENT), in vitro intrinsic clearance was 49.7% and 72.9% lower in rat and human liver microsomes, respectively.[17][18] |
| Pharmacokinetics (PK) | |||
| Half-Life (t½) | Shorter | Longer | Slower metabolism leads to a longer duration of action. |
| Area Under the Curve (AUC) | Lower | Higher | Increased overall drug exposure. |
| Maximum Concentration (Cmax) | Lower | Higher | Higher peak plasma concentrations are often observed. |
| Clearance (CL) | Higher | Lower | The rate of drug removal from the body is reduced. |
Table 1: General Performance Comparison of Deuterated vs. Non-Deuterated Methylating Agents.
| Parameter | Methadone | d₉-Methadone | Fold Change |
| AUC (Area Under the Curve) | - | - | 5.7x Increase |
| Cmax (Maximum Concentration) | - | - | 4.4x Increase |
| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | ~5.2x Reduction |
| Brain-to-Plasma Ratio | 2.05 ± 0.62 | 0.35 ± 0.12 | ~5.9x Reduction |
Table 2: Preclinical Pharmacokinetic Data of d₉-Methadone in Mice. [2][19]
| Parameter | Enzalutamide (ENT) | d₃-Enzalutamide (d₃-ENT) | Fold Change (d₃-ENT vs. ENT) |
| In Vitro Intrinsic Clearance (CLint) in Rat Liver Microsomes | - | - | 49.7% Lower |
| In Vitro Intrinsic Clearance (CLint) in Human Liver Microsomes | - | - | 72.9% Lower |
| In Vivo Cmax in Rats (10 mg/kg oral) | - | - | 35% Higher |
| In Vivo AUC₀-t in Rats (10 mg/kg oral) | - | - | 102% Higher |
| Exposure of N-demethyl metabolite (M2) | - | - | 8-fold Lower |
Table 3: In Vitro and In Vivo Pharmacokinetic Data of Enzalutamide and its Deuterated Analog. [18]
Experimental Protocols
Precise and robust experimental protocols are critical for evaluating the metabolic fate and pharmacokinetic properties of deuterated compounds. Below are detailed methodologies for key experiments.
In Vitro Metabolic Stability Assay in Liver Microsomes
This assay is a standard preclinical method to evaluate the rate of metabolism of a compound.[17]
Objective: To determine the intrinsic clearance (CLint) of deuterated and non-deuterated compounds by measuring their rate of depletion when incubated with liver microsomes.[2][17]
Materials:
-
Test compound and its deuterated analog
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (quenching solution)
-
Incubator or shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Incubation: Prepare a reaction mixture containing liver microsomes, the test compound (deuterated or non-deuterated), and phosphate buffer. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add cold acetonitrile to the aliquot to stop the reaction.[2]
-
Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.[17]
-
Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.[17]
-
Calculation:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[1]
-
The kinetic isotope effect (KH/KD) is determined by the ratio of clearance values (CLint of non-deuterated / CLint of deuterated).[17]
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for an in vivo pharmacokinetic study in rats or mice to compare a deuterated drug with its non-deuterated counterpart.[2]
Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL) of a test compound and its deuterated analog following administration to rodents.[1]
Materials:
-
Test compound and its deuterated analog
-
Appropriate animal model (e.g., Sprague Dawley rats)
-
Vehicle for drug administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral or intravenous dose of the non-deuterated or deuterated compound to separate groups of animals. A crossover design with an adequate washout period can also be employed.[2]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein).[2]
-
Plasma Preparation: Process the blood samples to obtain plasma. Store the plasma samples at -80°C until analysis.[17]
-
Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation). Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS method.[17]
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters, including Cmax, AUC, and elimination half-life (t½), from the plasma concentration-time data.[17]
-
Comparison: Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated groups to assess the impact of deuteration.[17]
Deuterium Metabolic Imaging (DMI) in a Preclinical Setting
DMI is a non-invasive imaging technique that allows for the in vivo assessment of metabolic pathways.[20][21][22]
Objective: To visualize and quantify the uptake and metabolism of a deuterated substrate (e.g., [6,6′-²H₂]glucose) in a preclinical model.[20]
Materials:
-
Animal model (e.g., rat with brain-implanted glioma)
-
Deuterated substrate (e.g., 1M [6,6′-²H₂]glucose)
-
MRI scanner equipped for deuterium imaging (e.g., 7T) with a custom-built ²H surface coil.[20]
Procedure:
-
Animal Preparation: Anesthetize the animal and position it within the MRI scanner.
-
Baseline Scan: Acquire a baseline ²H chemical shift imaging (CSI) scan before substrate administration.[20]
-
Substrate Administration: Inject a bolus of the deuterated glucose solution (e.g., 0.5 mL/min for 2 min).[20]
-
Post-injection Scans: Acquire a series of CSI scans at different time intervals post-injection (e.g., 90 minutes).[20]
-
Data Processing:
-
Process the raw k-space data using specialized software.
-
Quantify the spectra through least-squares fitting to generate metabolic maps of deuterated water (HDO), glucose (²H-Glc), glutamine/glutamate (²H-Glx), and lactate (²H-Lac).[21]
-
The ratio of ²H-Lac/(²H-Glx+²H-Lac) can be used to quantify the fraction of glucose metabolism that undergoes glycolysis.[21]
-
Heavy Water (D₂O) Labeling in Mice for Proteome Turnover Studies
This protocol describes a method for in vivo labeling of proteins in mice using heavy water to measure protein synthesis rates.[10][11]
Objective: To determine the turnover rates of proteins in a specific tissue by measuring the incorporation of deuterium from D₂O.
Materials:
-
Mice
-
99.9% D₂O in saline
-
Drinking water containing 8% D₂O
-
Tissue collection supplies
-
LC-MS/MS system
Procedure:
-
Labeling Initiation: Administer two intraperitoneal (IP) injections of 99.9% D₂O/saline to the mice.[10]
-
Maintenance: Provide the mice with ad libitum drinking water containing 8% D₂O to maintain body water enrichment.[10]
-
Sample Collection: At various time points (e.g., 0, 0.5, 1, 2, 4, 7, 12, 17, 22, 27, 32, 37, and 90 days), collect tissue and blood samples.[10]
-
Body Water Enrichment Measurement: Measure the molar percent enrichment of ²H in mouse serum via GC-MS to confirm consistent labeling.[10]
-
Protein Extraction and Digestion: Extract proteins from the tissue of interest and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify peptides and quantify the isotopic distribution of labeled and unlabeled forms.[23]
-
Data Analysis: Calculate the rate of protein turnover based on the gradual incorporation of deuterium into the peptides over time.[23]
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the use of deuterated compounds.
Caption: Metabolism of [6,6'-²H₂]Glucose through glycolysis and the TCA cycle.
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Experimental workflow for Deuterium Metabolic Imaging (DMI).
Conclusion
Deuterium labeling is a powerful and versatile strategy in metabolic research and drug development. By leveraging the kinetic isotope effect, researchers can trace metabolic pathways with high precision and strategically modify drug candidates to improve their pharmacokinetic profiles. The successful clinical translation of deuterated drugs underscores the significant potential of this approach to deliver safer and more effective therapies. As analytical technologies continue to advance, the application of deuterated compounds is expected to further expand, providing deeper insights into the complexities of metabolism and new opportunities for therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. bioscientia.de [bioscientia.de]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. benchchem.com [benchchem.com]
- 18. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancing Deuterium Metabolic Imaging Technology for Precise In Vivo Monitoring of Glucose Metabolism: From Bench to Bedside :: MPG.PuRe [pure.mpg.de]
- 21. Deuterium metabolic imaging for 3D mapping of glucose metabolism in humans with central nervous system lesions at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Deuterium Metabolic Imaging (DMI) – Technical Innovations and (Pre)clinical Applications | Bruker [bruker.com]
- 23. researchgate.net [researchgate.net]
The Pivotal Role of Cyclohexanone-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, achieving accurate and reproducible quantification of target analytes is paramount. This is particularly critical in regulated environments such as pharmaceutical development and environmental monitoring, where the precision of analytical data directly impacts safety and efficacy. The use of internal standards is a cornerstone of robust quantitative analysis, and among these, stable isotope-labeled compounds have emerged as the gold standard. This technical guide provides a comprehensive overview of Cyclohexanone-d4, a deuterated analog of cyclohexanone, and its crucial role as an internal standard in chromatographic and mass spectrometric techniques.
Core Principles of Internal Standardization with Cyclohexanone-d4
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to every sample, calibrant, and quality control sample before analysis. The fundamental principle is that the internal standard experiences the same analytical variations as the analyte, such as losses during sample preparation, injection volume variability, and fluctuations in instrument response. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to significantly improved accuracy and precision of the quantitative results.
Cyclohexanone-d4 (C₆H₆D₄O) is an ideal internal standard for the quantification of cyclohexanone and other structurally similar volatile organic compounds (VOCs). Its four deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-labeled analyte by a mass spectrometer, while its chemical behavior remains nearly identical. This ensures that it co-elutes with the analyte in chromatography and experiences similar ionization efficiency and potential matrix effects in mass spectrometry.
Data Presentation: Quantitative Performance Metrics
The validation of an analytical method employing an internal standard is crucial to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative quantitative data for a validated analytical method using Cyclohexanone-d4 as an internal standard.
Table 1: Calibration Curve Data for the Quantification of an Analyte using Cyclohexanone-d4 Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Cyclohexanone-d4 Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 498,765 | 0.031 |
| 5.0 | 76,170 | 501,234 | 0.152 |
| 10.0 | 151,890 | 499,543 | 0.304 |
| 50.0 | 759,450 | 500,112 | 1.519 |
| 100.0 | 1,523,400 | 498,999 | 3.053 |
| 500.0 | 7,617,000 | 501,000 | 15.204 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 3.0 | 2.95 | 98.3 | 4.2 |
| Medium | 75.0 | 76.2 | 101.6 | 2.8 |
| High | 400.0 | 395.8 | 98.9 | 1.9 |
Table 3: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of analytical methods. Below are representative protocols for sample preparation and analysis using Cyclohexanone-d4 as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis of Volatile Organic Compounds in Water
1. Reagents and Materials:
-
Cyclohexanone-d4 internal standard stock solution (100 µg/mL in methanol)
-
Analyte stock solution (100 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
2 mL GC vials with PTFE-lined septa
2. Preparation of Standards and Samples:
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into analyte-free water to achieve concentrations ranging from 1 to 500 ng/mL.
-
Internal Standard Spiking: To 10 mL of each calibration standard, quality control sample, and unknown sample, add 10 µL of the Cyclohexanone-d4 stock solution to achieve a final concentration of 100 ng/mL.
3. Sample Extraction (Liquid-Liquid Extraction - LLE):
-
To the 10 mL spiked sample, add 2 mL of dichloromethane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
4. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: 40°C for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte Quantifier Ion: (Specify m/z)
-
Analyte Qualifier Ion: (Specify m/z)
-
Cyclohexanone-d4 Quantifier Ion: (Specify m/z, e.g., 102.1)
-
Cyclohexanone-d4 Qualifier Ion: (Specify m/z, e.g., 70.1)
-
Protocol 2: LC-MS/MS Analysis of a Pharmaceutical Compound in Plasma
1. Reagents and Materials:
-
Cyclohexanone-d4 internal standard working solution (50 ng/mL in acetonitrile)
-
Analyte stock solution (1 mg/mL in methanol)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
96-well protein precipitation plates
2. Preparation of Standards and Samples:
-
Calibration Standards: Prepare calibration standards in human plasma with analyte concentrations ranging from 1 to 1000 ng/mL.
-
Sample Preparation: To 100 µL of plasma (calibrant, QC, or unknown), add 300 µL of the Cyclohexanone-d4 internal standard working solution (containing acetonitrile to precipitate proteins).
3. Sample Preparation (Protein Precipitation):
-
Vortex the 96-well plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Analyte Transition: (Specify precursor > product ion)
-
Cyclohexanone-d4 Transition: (Specify precursor > product ion)
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and principles described in this guide.
Caption: GC-MS Experimental Workflow for VOC Analysis.
Caption: LC-MS/MS Experimental Workflow for Drug Analysis in Plasma.
Caption: Principle of Internal Standard Calibration.
Conclusion
Cyclohexanone-d4 serves as an invaluable tool for analytical scientists seeking to achieve high-quality quantitative data. Its properties as a stable isotope-labeled internal standard allow for the effective correction of analytical variability, thereby enhancing the accuracy, precision, and robustness of chromatographic and mass spectrometric methods. The detailed protocols and representative data presented in this guide provide a solid foundation for the development and validation of analytical methods across various applications, from environmental monitoring to pharmaceutical development. By understanding and applying the principles of internal standardization with Cyclohexanone-d4, researchers can have greater confidence in the integrity and reliability of their analytical results.
Methodological & Application
Application Note: Quantitative Analysis of Cyclohexanone using Cyclohexanone-2,2,6,6-d4 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Cyclohexanone is a volatile organic compound (VOC) widely used as an industrial solvent and an intermediate in the synthesis of various materials. Accurate and reliable quantification of cyclohexanone in different matrices, such as environmental samples, industrial process streams, and biological fluids, is crucial for quality control, environmental monitoring, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1] When coupled with the use of a stable isotope-labeled internal standard, GC-MS provides high accuracy and precision for quantitative analysis.[2]
This application note describes a robust method for the quantitative analysis of cyclohexanone using Cyclohexanone-2,2,6,6-d4 as an internal standard. This compound is an ideal internal standard for this analysis because it is chemically identical to the analyte, cyclohexanone, and thus exhibits similar behavior during sample preparation and GC analysis.[2] However, due to its four deuterium atoms, it has a molecular weight that is four mass units higher (M+4), allowing it to be distinguished from the native compound by the mass spectrometer. This method, known as isotope dilution mass spectrometry (IDMS), corrects for variations in sample extraction efficiency, injection volume, and instrument response, leading to highly reliable quantitative results.[3][4]
Principle
A known amount of the internal standard, this compound, is added to each sample and calibration standard at the beginning of the sample preparation process.[4] The samples are then analyzed by GC-MS. The gas chromatograph separates the analyte and the internal standard from other components in the sample matrix. The mass spectrometer detects and quantifies both cyclohexanone and this compound, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5]
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of cyclohexanone in the unknown samples is then determined by calculating their peak area ratios and interpolating from the calibration curve.
Experimental Protocols
1. Materials and Reagents
-
Solvent: Dichloromethane or Ethyl Acetate (Pesticide grade or equivalent)
-
Analytes: Cyclohexanone (≥99% purity)
-
Internal Standard: this compound (98 atom % D)
-
Gases: Helium (99.999% purity) for GC carrier gas
-
Equipment: Standard laboratory glassware, calibrated micropipettes, autosampler vials with septa.
2. Standard Solutions Preparation
-
Primary Stock Solution of Cyclohexanone (1000 µg/mL): Accurately weigh 100 mg of pure cyclohexanone and dissolve it in 100 mL of dichloromethane in a volumetric flask.
-
Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of dichloromethane in a volumetric flask.
-
Working Internal Standard (IS) Solution (10 µg/mL): Dilute the primary IS stock solution with dichloromethane to a final concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the cyclohexanone primary stock solution into volumetric flasks. Add a constant amount of the Working IS Solution (e.g., 100 µL to a 1 mL final volume to yield 1 µg/mL IS concentration) to each calibration standard and bring to volume with dichloromethane. A typical concentration range might be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL.
3. Sample Preparation
-
Accurately measure a known volume or weight of the sample (e.g., 1 mL of liquid sample or 1 g of solid sample).
-
If the sample is solid, perform a suitable extraction with dichloromethane.
-
Spike the sample extract with a known amount of the Working IS Solution (e.g., 100 µL of 10 µg/mL IS solution).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
If necessary, centrifuge the sample to separate any particulate matter.
-
Transfer an aliquot of the final extract into a 2 mL autosampler vial for GC-MS analysis.
4. GC-MS Analysis
The following table summarizes the recommended starting conditions for the GC-MS analysis. These may need to be optimized for specific instruments and matrices.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5MS UI (or similar 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min[7] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (Split opens after 1 min)[7] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 15 °C/min to 150 °C. Hold for 2 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5][7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | Cyclohexanone: 98; Cyclohexanone-d4: 102 |
| Qualifier Ion(s) (m/z) | Cyclohexanone: 55; Cyclohexanone-d4: 58 |
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantification ions of both cyclohexanone and this compound in all chromatograms (standards and samples).
-
Calculate the Response Ratio for each standard and sample using the following equation: Response Ratio = (Peak Area of Cyclohexanone) / (Peak Area of Cyclohexanone-d4)
-
Construct a calibration curve by plotting the Response Ratio versus the concentration of cyclohexanone for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Calculate the concentration of cyclohexanone in the samples by substituting their measured Response Ratio into the regression equation.
Data Presentation
Table 1: Example Calibration Data
| Standard Level | Cyclohexanone Conc. (µg/mL) | IS Conc. (µg/mL) | Cyclohexanone Peak Area | Cyclohexanone-d4 Peak Area | Response Ratio |
| 1 | 0.1 | 1.0 | 15,230 | 150,500 | 0.101 |
| 2 | 0.5 | 1.0 | 76,100 | 151,200 | 0.503 |
| 3 | 1.0 | 1.0 | 153,400 | 152,100 | 1.009 |
| 4 | 5.0 | 1.0 | 755,200 | 149,800 | 5.041 |
| 5 | 10.0 | 1.0 | 1,510,800 | 150,300 | 10.052 |
| 6 | 25.0 | 1.0 | 3,785,000 | 151,100 | 25.049 |
Visualizations
Caption: Workflow for quantitative GC-MS analysis using an internal standard.
References
- 1. iris.unito.it [iris.unito.it]
- 2. texilajournal.com [texilajournal.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tdi-bi.com [tdi-bi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Quantification of Cyclohexanone in Environmental Samples Using a Deuterated Internal Standard
Application Note and Protocol
Introduction
Cyclohexanone is a widely used industrial solvent and an intermediate in the synthesis of nylon and other polymers. Its release into the environment through industrial effluents, atmospheric emissions, and waste disposal poses a potential risk to ecosystems and human health. Accurate and sensitive quantification of cyclohexanone in environmental matrices such as water, soil, and air is crucial for environmental monitoring and risk assessment.
This application note provides a detailed protocol for the determination of cyclohexanone in environmental samples using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard. The use of an isotope-labeled internal standard, such as Cyclohexanone-d10, is the gold standard for quantitative analysis as it effectively compensates for sample matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results. The methodologies presented herein are intended for researchers, scientists, and professionals in environmental science and drug development.
Materials and Reagents
-
Solvents: HPLC grade or equivalent Methanol, Dichloromethane, Acetone, Hexane.
-
Reagents: Analytical grade Sodium Chloride (NaCl), Anhydrous Sodium Sulfate.
-
Standards:
-
Cyclohexanone (≥99.5% purity)
-
Cyclohexanone-d10 (or Cyclohexanone-d4) as an internal standard (IS)
-
-
Gases: Helium (99.999% purity) for GC carrier gas.
-
Water: Deionized or Milli-Q water.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL).
-
Syringe Filters: 0.45 µm PTFE filters.
Sample Preparation Protocols
Water Samples: Solid Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean, amber glass bottles. If not analyzed immediately, store at 4°C and analyze within 7 days.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of Cyclohexanone-d10 solution to achieve a final concentration of 10 µg/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the trapped analytes with 5 mL of dichloromethane into a clean collection tube.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract into a 2 mL GC vial for analysis.
Soil and Sediment Samples: Pressurized Liquid Extraction (PLE)
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample.[1]
-
Internal Standard Spiking: Weigh 10 g of the homogenized sample into a beaker and spike with a known amount of Cyclohexanone-d10 solution. Allow the solvent to evaporate.
-
PLE Cell Preparation: Mix the spiked sample with an equal amount of diatomaceous earth and pack it into a stainless steel PLE cell.
-
Extraction Parameters:
-
Solvent: Dichloromethane or a mixture of acetone and hexane (1:1, v/v).
-
Temperature: 100 °C.
-
Pressure: 1500 psi.
-
Static Time: 5 minutes (2 cycles).
-
-
Extract Collection and Concentration: Collect the extract in a vial. Dry the extract by passing it through anhydrous sodium sulfate and concentrate it to 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis.
Air Samples: Thermal Desorption (TD)
-
Sample Collection: Collect air samples using sorbent tubes packed with a suitable adsorbent like Tenax® TA or activated charcoal. A known volume of air is drawn through the tube using a calibrated air sampling pump.
-
Internal Standard Spiking: Prior to analysis, inject a known amount of Cyclohexanone-d10 solution directly onto the sorbent tube.
-
Thermal Desorption Parameters:
-
Desorption Temperature: 250 °C.
-
Desorption Time: 5 minutes.
-
Trap Temperature (Focusing): -10 °C.
-
Trap Desorption Temperature: 280 °C.
-
-
GC-MS Analysis: The desorbed analytes are directly transferred to the GC-MS system for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Cyclohexanone: m/z 98 (quantification ion), m/z 55 (confirmation ion).
-
Cyclohexanone-d10: m/z 108 (quantification ion).
-
-
Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of cyclohexanone and a constant concentration of Cyclohexanone-d10.
-
Quantification: The concentration of cyclohexanone in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | Water (SPE-GC-MS) | Soil/Sediment (PLE-GC-MS) | Air (TD-GC-MS) |
| Analyte | Cyclohexanone | Cyclohexanone | Cyclohexanone |
| Internal Standard | Cyclohexanone-d10 | Cyclohexanone-d10 | Cyclohexanone-d10 |
| Typical Recovery | 85 - 115% | 80 - 120% | 90 - 110% |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/L | 1 - 10 µg/kg | 0.5 - 5 µg/m³ |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/L | 3 - 30 µg/kg | 1.5 - 15 µg/m³ |
| Linear Range | 0.5 - 100 µg/L | 5 - 500 µg/kg | 2 - 200 µg/m³ |
| Precision (RSD) | < 10% | < 15% | < 10% |
Visualizations
Caption: Experimental workflow for the quantification of cyclohexanone.
Caption: Logical relationship of the analytical components.
References
Application Notes and Protocols for Metabolic Fate Studies of Cyclohexanone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of a compound's metabolic fate is a cornerstone of drug discovery and development, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) profile. Stable isotope labeling, particularly with deuterium, is a powerful technique to trace the metabolic pathways of a molecule without the need for radioactive isotopes.[1][2][3] Cyclohexanone-d4, a deuterated analog of cyclohexanone, serves as a valuable tool for these investigations. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[4][5] This alteration can provide a clearer picture of metabolic pathways and potentially lead to the development of drugs with improved pharmacokinetic profiles.[6][7]
These application notes provide detailed protocols for conducting in vitro and in vivo metabolic fate studies of Cyclohexanone-d4, along with methods for sample analysis and data interpretation.
Metabolic Pathway of Cyclohexanone
The primary metabolic pathway of cyclohexanone involves its reduction to cyclohexanol, which is subsequently oxidized to form cyclohexanediols.[8][9][10] These diols are then primarily excreted in the urine, often as glucuronide conjugates.[8][9][10] The main metabolites identified are 1,2-cyclohexanediol and 1,4-cyclohexanediol.[1][8]
Caption: Metabolic pathway of Cyclohexanone-d4.
Data Presentation: Comparative Metabolic Profiles
The following tables present hypothetical quantitative data to illustrate the expected differences in the metabolic fate of Cyclohexanone versus Cyclohexanone-d4, based on the kinetic isotope effect. This data should be replaced with experimentally derived values.
Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cyclohexanone | 25.3 ± 3.1 | 27.4 ± 3.3 |
| Cyclohexanone-d4 | 45.8 ± 4.5 | 15.1 ± 1.8 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Cyclohexanone | 850 ± 120 | 1.0 | 4250 ± 650 |
| Cyclohexanone-d4 | 920 ± 150 | 1.5 | 7800 ± 980 |
Table 3: Cumulative Urinary Excretion of Major Metabolites in Rats (0-24h)
| Compound Administered | Metabolite | % of Administered Dose Excreted |
| Cyclohexanone | Cyclohexanol | 1.2 ± 0.4 |
| 1,2-Cyclohexanediol | 41.5 ± 5.2 | |
| 1,4-Cyclohexanediol | 19.8 ± 3.9 | |
| Cyclohexanone-d4 | Cyclohexanol-d5 | 0.8 ± 0.2 |
| 1,2-Cyclohexanediol-d6 | 35.2 ± 4.8 | |
| 1,4-Cyclohexanediol-d6 | 16.5 ± 3.1 |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol details the procedure to assess the metabolic stability of Cyclohexanone-d4 in comparison to its non-deuterated form using human liver microsomes.
Caption: Workflow for the in vitro metabolic stability assay.
Materials:
-
Cyclohexanone-d4 and Cyclohexanone
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Prepare 1 µM working solutions of Cyclohexanone-d4 and Cyclohexanone in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solutions.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (this is time zero).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the zero-minute sample.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical oral gavage study in rats to compare the pharmacokinetic profiles of Cyclohexanone-d4 and Cyclohexanone.
Caption: Workflow for the in vivo pharmacokinetic study.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cyclohexanone-d4 and Cyclohexanone
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection tubes (e.g., with K2EDTA)
-
Metabolic cages for urine collection
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS, GC-MS)
Procedure:
-
Animal Dosing:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before dosing.
-
Randomly assign animals to treatment groups (e.g., Cyclohexanone, Cyclohexanone-d4, and vehicle control).
-
Administer a single oral dose of the test compound or vehicle.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood by centrifugation to obtain plasma, and store at -80°C until analysis.
-
House animals in metabolic cages to collect urine over a 24-hour period.
-
-
Sample Analysis:
-
Plasma: Extract the parent compound from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Analyze the extracts by a validated LC-MS/MS method.
-
Urine: To measure total (free and conjugated) metabolites, hydrolyze a urine aliquot with β-glucuronidase/arylsulfatase. Extract the metabolites and derivatize them (e.g., with a silylating agent) for GC-MS analysis.
-
-
Data Analysis:
-
Calculate the plasma concentration-time profile for each animal.
-
Determine key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Quantify the amount of major metabolites excreted in the urine.
-
Analytical Method for Urinary Metabolites by GC-MS
This protocol outlines a method for the quantification of cyclohexanol and cyclohexanediols in urine.
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 18 hours to hydrolyze conjugated metabolites.
-
Adjust the pH to ~9 with NaOH.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Incubate at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
GC-MS Conditions:
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Electron ionization (EI) mode, scanning a suitable mass range or using selected ion monitoring (SIM) for target analytes.
Conclusion
The use of Cyclohexanone-d4 in metabolic fate studies, in conjunction with the detailed protocols provided, offers a robust framework for understanding its ADME properties. The kinetic isotope effect resulting from deuteration is a key principle that can be leveraged to gain deeper insights into metabolic pathways and rates. The comparative data, though hypothetical in this document, underscores the potential for altered pharmacokinetics, which is a critical consideration in drug development. These application notes serve as a comprehensive guide for researchers to design and execute rigorous metabolic fate studies.
References
- 1. Urinary excretion of cyclohexanediol, a metabolite of the solvent cyclohexanone, by infants in a special care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of urinary cyclohexanediols and cyclohexanol as biomarkers of occupational exposure to cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Uptake, metabolism and elimination of cyclohexanone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclohexanone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Cyclohexanone-2,2,6,6-d4 in Pharmaceutical Analysis: A Practical Guide
Introduction
In modern pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). Deuterated compounds, such as Cyclohexanone-2,2,6,6-d4, are ideal internal standards as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute with the unlabeled analyte and experience similar extraction recovery and ionization effects in the mass spectrometer, effectively compensating for variations during sample processing and analysis.[1][2]
While specific, detailed applications of this compound as an internal standard for a particular commercial drug are not extensively documented in readily available literature, its properties make it an excellent candidate for the quantification of analytes with a similar cyclohexanone core structure. This document provides a detailed, representative application note and protocol to guide researchers, scientists, and drug development professionals on how to utilize this compound in a bioanalytical method development and validation workflow. The following sections describe a hypothetical scenario for the quantification of a fictional drug, "Analyte X," which is structurally analogous to cyclohexanone.
Application Note: Quantification of "Analyte X" in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Principle
This method describes a selective and sensitive procedure for the quantification of "Analyte X" in human plasma. This compound is used as an internal standard to ensure high accuracy and precision by correcting for potential variability during sample preparation and analysis. The procedure involves a simple protein precipitation step followed by analysis using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Materials and Reagents
-
Analytes: Analyte X (hypothetical), this compound (Internal Standard, IS)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water
-
Biological Matrix: Blank human plasma
-
Equipment: Analytical balance, vortex mixer, centrifuge, micropipettes, HPLC vials
Instrumentation
-
LC System: UHPLC system
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Analyte X and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
-
Working Standard Solutions of Analyte X:
-
Perform serial dilutions of the Analyte X stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control samples.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the this compound stock solution with acetonitrile.
-
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the Analyte X working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ (Lower Limit of Quantification): 1 ng/mL
-
Low QC: 3 ng/mL
-
Mid QC: 100 ng/mL
-
High QC: 800 ng/mL
-
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95% to 20% B
-
2.6-3.5 min: 20% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte X: (Hypothetical) Q1: m/z 150.2 -> Q3: m/z 92.1
-
This compound (IS): Q1: m/z 103.2 -> Q3: m/z 62.1
-
-
Data Presentation
The following tables represent the expected performance characteristics of a validated bioanalytical method using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 0.98 | 98.0 | 8.5 |
| Low QC | 3.00 | 2.95 | 98.3 | 6.2 |
| Mid QC | 100 | 102.1 | 102.1 | 4.8 |
| High QC | 800 | 790.4 | 98.8 | 5.5 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of a hypothetical analyte in plasma.
Caption: Use of an internal standard to ensure accurate quantification.
Disclaimer: The analyte, its mass transitions, and all quantitative data presented in this document are hypothetical and for illustrative purposes only. This protocol serves as a template and starting point for method development and validation. Specific parameters should be optimized for the actual analyte and instrumentation used.
References
Application Notes and Protocols for the Use of Cyclohexanone-d4 as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the utilization of Cyclohexanone-d4 as a stable isotope tracer in various chemical and biological applications. This document covers its use as an internal standard for quantitative analysis, a tracer for elucidating reaction mechanisms, and a tool for studying metabolic pathways and environmental fate.
Application as an Internal Standard in Quantitative Analysis
Stable isotope-labeled compounds like Cyclohexanone-d4 are ideal internal standards for quantitative analysis by mass spectrometry (MS), particularly in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS). The key advantage is that the deuterated standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively correcting for variations in sample preparation, injection volume, and instrument response.
Protocol: Quantitative Analysis of Cyclohexanone in Environmental Samples using Cyclohexanone-d4 as an Internal Standard by GC-MS
This protocol is adapted from established methods for the analysis of semi-volatile organic compounds.[1]
a) Materials and Reagents:
-
Cyclohexanone (analytical standard)
-
Cyclohexanone-d4 (isotopic purity ≥ 98%)
-
Methanol (HPLC grade)
-
Dichloromethane (GC-MS grade)
-
Anhydrous sodium sulfate
-
Environmental matrix (e.g., water, soil)
b) Preparation of Standards:
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of cyclohexanone and Cyclohexanone-d4 in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of cyclohexanone. Add a constant concentration of Cyclohexanone-d4 to each calibration standard.
-
Internal Standard Spiking Solution: Prepare a solution of Cyclohexanone-d4 in methanol at a concentration appropriate for spiking into samples.
c) Sample Preparation:
-
Extraction:
-
Water Samples: For a 100 mL water sample, add a known amount of Cyclohexanone-d4 internal standard solution. Extract with 2 x 50 mL of dichloromethane in a separatory funnel.
-
Soil/Sediment Samples: For a 10 g sample, add the internal standard. Extract using an appropriate method such as Soxhlet or accelerated solvent extraction with dichloromethane.
-
-
Drying and Concentration: Dry the organic extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
d) GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Conditions: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor m/z 98 (cyclohexanone) and m/z 102 (Cyclohexanone-d4).
-
e) Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of cyclohexanone to the peak area of Cyclohexanone-d4 against the concentration of cyclohexanone.
-
Quantify the amount of cyclohexanone in the samples using the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Limit of Detection (LOD) | Analyte and matrix dependent | [1] |
| Limit of Quantification (LOQ) | Analyte and matrix dependent | [1] |
| Recovery | 85-115% | [1] |
| Precision (RSD) | < 15% | [1] |
Table 1: Typical performance characteristics for quantitative analysis using a deuterated internal standard.
Experimental Workflow for Quantitative Analysis
Figure 1: Workflow for the quantitative analysis of cyclohexanone using Cyclohexanone-d4 as an internal standard.
Application as a Tracer in Reaction Mechanism Studies
Cyclohexanone-d4 can be used to trace the fate of the cyclohexanone molecule through a chemical reaction, providing insights into the reaction mechanism. By analyzing the position of the deuterium atoms in the products, it is possible to determine which bonds are broken and formed during the reaction.
Protocol: Investigating the Baeyer-Villiger Oxidation of Cyclohexanone
The Baeyer-Villiger oxidation is the conversion of a ketone to an ester or a lactone. Using Cyclohexanone-d4 can help confirm the migratory aptitude of the alkyl groups.
a) Materials and Reagents:
-
Cyclohexanone-d4
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
b) Reaction Procedure:
-
Dissolve Cyclohexanone-d4 (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 mmol) in dichloromethane (5 mL) to the flask.
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, ε-caprolactone-d4.
c) Product Analysis:
-
Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the position of the deuterium atoms. In the Baeyer-Villiger oxidation of cyclohexanone, the migrating group is a secondary alkyl group, leading to the formation of ε-caprolactone. The position of the deuterium labels in the product will confirm the mechanism.
Reaction Pathway
Figure 2: Proposed reaction pathway for the Baeyer-Villiger oxidation of Cyclohexanone-d4.
Application as a Tracer in Metabolic and Environmental Fate Studies
Cyclohexanone-d4 can be used as a tracer to study the metabolic fate of cyclohexanone in biological systems and its transport and degradation in the environment. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous compounds.
Protocol: In Vitro Metabolic Fate of Cyclohexanone-d4 in Liver Microsomes
This protocol outlines a general procedure to study the metabolism of Cyclohexanone-d4 using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
a) Materials and Reagents:
-
Cyclohexanone-d4
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS analysis
b) Incubation Procedure:
-
Pre-warm a solution of liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Add Cyclohexanone-d4 (e.g., 10 µM final concentration) to the microsome solution and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify Cyclohexanone-d4 and its metabolites.
c) Data Analysis:
-
Monitor the disappearance of the parent compound (Cyclohexanone-d4) over time to determine the rate of metabolism.
-
Identify potential metabolites by searching for expected mass shifts (e.g., +16 for hydroxylation) from the deuterated parent compound. The primary metabolite of cyclohexanone is cyclohexanol.[1][2]
Metabolic Pathway
References
Application Note: High-Throughput Quantification of Cyclohexanone in Aqueous Samples using Isotope Dilution GC-MS with Cyclohexanone-2,2,6,6-d4
Abstract
This application note details a robust and sensitive method for the quantitative analysis of cyclohexanone in aqueous matrices, such as environmental water samples or workplace air monitoring solutions. The method utilizes a simple liquid-liquid extraction (LLE) sample preparation protocol followed by gas chromatography-mass spectrometry (GC-MS) analysis. The use of a stable isotope-labeled internal standard, Cyclohexanone-2,2,6,6-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring reliable quantification of cyclohexanone.
Introduction
Cyclohexanone is a widely used industrial solvent and an intermediate in the synthesis of various compounds, including nylon. Its presence in environmental and biological samples is of interest for monitoring occupational exposure and environmental contamination. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the selective and sensitive detection of volatile organic compounds like cyclohexanone. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for accurate quantification as it effectively compensates for sample loss during preparation and instrumental variability. This application note provides a detailed protocol for the preparation of calibration standards and the quantification of cyclohexanone using this compound as an internal standard.
Data Presentation
The following tables summarize the quantitative data and method performance parameters for the analysis of cyclohexanone using this compound as an internal standard.
Table 1: Calibration Curve for Cyclohexanone Analysis
| Calibration Level | Cyclohexanone Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 50 | 0.021 |
| 2 | 5.0 | 50 | 0.105 |
| 3 | 10.0 | 50 | 0.212 |
| 4 | 25.0 | 50 | 0.528 |
| 5 | 50.0 | 50 | 1.055 |
| 6 | 100.0 | 50 | 2.110 |
| 7 | 250.0 | 50 | 5.275 |
| Linearity (r²) | \multicolumn{3}{l | }{> 0.998} |
Table 2: Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (at 25 ng/mL) | 98.5% |
| Precision (RSD% at 25 ng/mL) | < 5% |
| Recovery (Spiked Water Sample) | 95-105% |
Experimental Protocols
Materials and Reagents
-
Cyclohexanone (analytical standard, >99% purity)
-
This compound (isotopic purity >98%)
-
Methanol (HPLC grade)
-
Dichloromethane (GC-MS grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
2 mL GC vials with septa
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
1. Stock Solutions (1 mg/mL):
- Cyclohexanone Stock Solution: Accurately weigh 10 mg of cyclohexanone and dissolve it in 10 mL of methanol in a volumetric flask.
- This compound Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
2. Intermediate Standard Solutions (10 µg/mL):
- Cyclohexanone Intermediate Solution: Dilute 100 µL of the 1 mg/mL cyclohexanone stock solution to 10 mL with methanol.
- This compound Intermediate Solution: Dilute 100 µL of the 1 mg/mL this compound stock solution to 10 mL with methanol.
3. Working Internal Standard Solution (1 µg/mL):
- Dilute 1 mL of the 10 µg/mL this compound intermediate solution to 10 mL with methanol.
4. Calibration Standards:
- Prepare a series of calibration standards by spiking appropriate volumes of the cyclohexanone intermediate solution into a constant volume of the working internal standard solution and diluting with deionized water to achieve the desired concentrations as outlined in Table 1.
Sample Preparation (Liquid-Liquid Extraction)
-
Collect a 10 mL aqueous sample.
-
Spike the sample with 50 µL of the 1 µg/mL this compound working internal standard solution to achieve a final concentration of 50 ng/mL.
-
Add 2 mL of dichloromethane to the sample.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL GC vial for analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Hold for 5 minutes
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Cyclohexanone: m/z 98 (quantifier), 55, 42 (qualifiers)
-
This compound: m/z 102 (quantifier), 60, 44 (qualifiers)
-
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of cyclohexanone.
Caption: Metabolic pathway of cyclohexanone in humans.
Application Note: Sample Preparation Techniques for the Analysis of Cyclohexanone-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexanone-d4 (C₆D₄H₆O) is a deuterated analog of cyclohexanone, often used as an internal standard in quantitative analytical methods, particularly in mass spectrometry-based assays. Accurate and reproducible quantification of Cyclohexanone-d4 is contingent upon efficient and clean sample preparation. The choice of sample preparation technique is critical and depends on the sample matrix, the concentration of the analyte, and the analytical instrumentation employed, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). This document provides detailed protocols for three common and effective sample preparation techniques for the analysis of volatile and semi-volatile compounds like Cyclohexanone-d4: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Headspace (HS) analysis.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free, sensitive, and versatile sample preparation technology that combines analyte sampling, isolation, and enrichment into a single step.[1] It is particularly well-suited for the extraction of volatile and semi-volatile organic compounds from various matrices for GC-MS analysis.[2][3] The technique is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused-silica fiber.[2]
Logical Workflow for SPME
Caption: Workflow for Cyclohexanone-d4 analysis using SPME.
Experimental Protocol: Headspace SPME (HS-SPME)
-
Sample Preparation:
-
Place a precisely measured aliquot (e.g., 1-5 mL of liquid sample or 0.1-1 g of solid sample) into a headspace vial (e.g., 10 or 20 mL).[4]
-
If Cyclohexanone-d4 is not the internal standard, add the appropriate internal standard solution.
-
For aqueous samples, add a salt (e.g., NaCl or Na₂SO₄) to increase the ionic strength of the solution. This "salting out" effect decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing sensitivity.[4]
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
-
Extraction:
-
Place the vial in an autosampler tray or a heating block equipped with a stirrer.
-
Incubate the sample at a controlled temperature (e.g., 50-80°C) for a specific time (e.g., 10-30 minutes) to allow the sample to reach equilibrium. Agitation can accelerate this process.[4]
-
Introduce the SPME fiber assembly through the vial's septum and expose the fiber to the headspace above the sample. Do not let the fiber touch the sample.
-
Allow the analytes to adsorb onto the fiber coating for a predetermined time (e.g., 15-45 minutes). The choice of fiber coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is crucial and should be optimized for ketones.
-
After extraction, retract the fiber into the needle sheath.
-
-
Desorption and Analysis:
Quantitative Data (Illustrative)
Quantitative performance metrics are highly dependent on the specific matrix, SPME fiber, and instrumental conditions. The following table provides illustrative performance data for volatile organic compounds analyzed by SPME-GC-MS, which would require validation for Cyclohexanone-d4.
| Parameter | Illustrative Value | Source(s) |
| Recovery / Extraction Efficiency | 85-115% (Method Dependent) | [6] |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.5 - 30 µg/L | [8] |
| Relative Standard Deviation (RSD) | < 15% | [7][8] |
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique that partitions a solute between two immiscible liquid phases.[9][10] For Cyclohexanone-d4 analysis, it is typically used to extract the analyte from an aqueous matrix into a water-immiscible organic solvent.[11] This process helps to clean up the sample, remove interferences, and concentrate the analyte.[10]
Logical Workflow for LLE
Caption: Workflow for Cyclohexanone-d4 analysis using LLE.
Experimental Protocol: LLE
-
Sample Preparation:
-
Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel.
-
Adjust the pH of the aqueous phase if necessary to ensure Cyclohexanone-d4 is in a neutral, non-ionized state, which maximizes its partitioning into the organic solvent.[9]
-
Add a specific volume of a suitable water-immiscible organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).[11] The choice of solvent is critical for extraction efficiency.
-
If not already present, add the internal standard.
-
-
Extraction:
-
Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate analyte transfer. Periodically vent the funnel to release any pressure buildup.
-
Place the funnel in a ring stand and allow the two phases to fully separate.[12]
-
-
Collection and Concentration:
-
Carefully drain the organic layer (the bottom layer if using a solvent denser than water like dichloromethane) into a clean collection flask.
-
To improve recovery, the extraction can be repeated on the remaining aqueous layer with fresh portions of the organic solvent, and the organic extracts can be combined.[9]
-
Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
If necessary, concentrate the extract to a smaller, final volume (e.g., 1 mL) by evaporating the solvent under a gentle stream of nitrogen.
-
Transfer the final extract into an autosampler vial for GC-MS analysis.
-
Quantitative Data (Illustrative)
The efficiency of LLE is determined by the partition coefficient of the analyte between the two phases.[9] Performance can be optimized by adjusting solvent choice, solvent-to-sample ratio, pH, and the number of extractions.
| Parameter | Illustrative Value | Source(s) |
| Recovery / Extraction Efficiency | > 90% (with optimization) | [13][14] |
| Limit of Detection (LOD) | 1 - 20 µg/L | [15] |
| Limit of Quantification (LOQ) | 5 - 50 µg/L | [15] |
| Relative Standard Deviation (RSD) | < 15% | [15] |
Static Headspace (HS) Analysis
Static headspace analysis is a clean and straightforward technique used to analyze volatile substances in a sample without direct injection of the sample matrix.[4][11] The liquid or solid sample is placed in a sealed vial and heated, allowing volatile compounds to vaporize and collect in the empty space (headspace) above the sample.[11] An aliquot of this vapor is then injected into the GC-MS.
Logical Workflow for Headspace Analysis
Caption: Workflow for Cyclohexanone-d4 analysis using Static Headspace.
Experimental Protocol: Static Headspace
-
Sample Preparation:
-
Place a precise amount of the sample (e.g., 1-5 mL liquid or 0.1-1 g solid) into a headspace vial.
-
For some matrices, dilution with water can enhance the release of volatile analytes into the headspace.[4] Adding salt can also increase sensitivity.[4]
-
Add the internal standard if it is not the analyte of interest.
-
Immediately and securely seal the vial with a PTFE-lined septum and cap.
-
-
Equilibration and Sampling:
-
Place the vial into the heated autosampler of the headspace unit.
-
Heat the vial at a constant, optimized temperature (e.g., 60-90°C) for a set time (e.g., 15-30 minutes) to allow the volatile components to partition between the sample and the gas phase and reach equilibrium.[4]
-
The headspace unit will then automatically pressurize the vial with carrier gas.
-
A heated, gas-tight syringe or a sample loop will transfer a fixed volume of the headspace gas into the GC injector.[4]
-
-
Analysis:
-
The injected vapor is transferred onto the GC column for separation and subsequent detection by the mass spectrometer.
-
Quantitative Data (Illustrative)
Headspace analysis is highly reproducible for volatile compounds. The key to quantification is precise control over temperature, equilibration time, and injection volume.
| Parameter | Illustrative Value | Source(s) |
| Recovery / Extraction Efficiency | Not applicable; based on partitioning | [4][16] |
| Limit of Detection (LOD) | 0.2 - 5 µg/L | [17] |
| Limit of Quantification (LOQ) | 0.8 - 20 µg/L | [17] |
| Relative Standard Deviation (RSD) | < 10% | [4] |
The optimal sample preparation technique for Cyclohexanone-d4 analysis depends on the specific requirements of the assay and the nature of the sample matrix.
-
SPME offers a sensitive, solvent-free method ideal for trace analysis in complex matrices.[1][2]
-
LLE is a robust and well-established technique for cleaning up aqueous samples and can be used to concentrate the analyte.[10]
-
Headspace analysis is a highly automated and clean method, perfectly suited for the routine analysis of volatile compounds like Cyclohexanone-d4 in a wide variety of sample types.[5][11]
For any quantitative method, it is imperative to perform a thorough validation of the chosen sample preparation protocol to determine its recovery, linearity, accuracy, and precision for the specific matrix being analyzed.
References
- 1. 固相微萃取(SPME) [sigmaaldrich.com]
- 2. staff.buffalostate.edu [staff.buffalostate.edu]
- 3. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. kochmodular.com [kochmodular.com]
- 13. researchgate.net [researchgate.net]
- 14. Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of Cyclohexanone Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of major cyclohexanone metabolites—cyclohexanol, 1,2-cyclohexanediol, and 1,4-cyclohexanediol—in human urine using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Cyclohexanone is a widely used industrial solvent, and monitoring its exposure is crucial for occupational health and safety. Upon entering the body, cyclohexanone is metabolized primarily into cyclohexanol and further to 1,2- and 1,4-cyclohexanediol. These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[1] Therefore, the quantitative analysis of these metabolites in urine serves as a reliable biomarker for assessing cyclohexanone exposure. This document outlines a robust and sensitive LC-MS/MS method for the simultaneous determination of these key metabolites.
Metabolic Pathway of Cyclohexanone
Cyclohexanone undergoes a two-step metabolic process. First, it is reduced to cyclohexanol. Subsequently, cyclohexanol is hydroxylated to form 1,2-cyclohexanediol and 1,4-cyclohexanediol. These metabolites are then conjugated with glucuronic acid to increase their water solubility for excretion.
Experimental Protocols
This section details the necessary procedures for sample preparation and LC-MS/MS analysis of cyclohexanone metabolites in human urine.
Protocol 1: Urine Sample Preparation
Objective: To deconjugate the glucuronidated metabolites and extract the free analytes from the urine matrix.
Materials:
-
Human urine samples
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 5.5)
-
Internal Standards (e.g., deuterated analogs of the analytes)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to remove any particulate matter. Transfer 1 mL of the supernatant to a clean tube and spike with internal standards.
-
Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 5.5) and 20 µL of β-glucuronidase solution. Incubate the mixture at 37°C for 2 hours to ensure complete deconjugation of the glucuronide metabolites.[2]
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analytes with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
Objective: To separate and quantify cyclohexanol, 1,2-cyclohexanediol, and 1,4-cyclohexanediol using LC-MS/MS.
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the analytes.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, which is gradually increased to elute the analytes. The specific gradient should be optimized for the particular column and system.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: These should be optimized for the specific instrument but typically include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
The following diagram illustrates the general workflow for the LC-MS/MS analysis of cyclohexanone metabolites.
References
Application Notes and Protocols for the Derivatization of Cyclohexanone for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone is a volatile organic compound of significant interest in industrial hygiene, environmental monitoring, and as a potential biomarker. However, its direct analysis at trace levels is often challenging due to its poor chromatographic retention, low ionization efficiency in mass spectrometry, and lack of a strong chromophore or fluorophore for UV-Visible or fluorescence detection.[1] Chemical derivatization is a crucial strategy to overcome these limitations.[2][3] This process modifies the cyclohexanone molecule, converting it into a derivative with properties more suitable for sensitive and selective analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5]
These application notes provide detailed protocols for three common and effective derivatization methods for cyclohexanone, enabling enhanced detection and accurate quantification in various matrices.
Application Note 1: PFBHA Derivatization for Enhanced GC-MS Detection
Principle
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective derivatizing agent for carbonyl compounds, including cyclohexanone. It reacts with the ketone functional group to form a stable oxime derivative.[6] This PFBHA-oxime derivative is significantly more volatile and thermally stable, improving its chromatographic behavior on standard GC columns.[7] Furthermore, the pentafluorobenzyl group is strongly electron-capturing, which dramatically enhances sensitivity when using an Electron Capture Detector (ECD) or provides a characteristic mass fragmentation pattern for highly selective detection by Mass Spectrometry (MS).
Logical Diagram: Cyclohexanone-PFBHA Reaction
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
Standard Operating Procedure for Handling and Storage of Cyclohexanone-2,2,6,6-d4
Introduction
This document provides a comprehensive guide for the safe handling, storage, and use of Cyclohexanone-2,2,6,6-d4 (CAS No. 1006-03-7). This deuterated analog of cyclohexanone is primarily utilized as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the precise measurement of cyclohexanone in various matrices. Its chemical and physical properties are nearly identical to unlabeled cyclohexanone, allowing it to effectively mimic the analyte's behavior during sample preparation and analysis.[1][2][3]
Hazard Identification and Safety Precautions
This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage and skin irritation.[4]
GHS Hazard Statements: H226, H302 + H312 + H332, H315, H318, H335.[4]
Signal Word: Danger.[4]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
| Operation | Eye Protection | Hand Protection | Skin and Body Protection |
| General Handling | Chemical safety goggles or a face shield. | Appropriate protective gloves (e.g., nitrile rubber). | Lab coat, long pants, and closed-toe shoes. |
| Dispensing/Weighing | Chemical safety goggles and a face shield. | Chemical-resistant gloves. | Chemical-resistant apron over a lab coat, long pants, and closed-toe shoes. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆D₄H₆O | [4] |
| Molecular Weight | 102.17 g/mol | [4] |
| CAS Number | 1006-03-7 | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 153 °C (lit.) | [4] |
| Melting Point | -47 °C (lit.) | [4] |
| Density | 0.986 g/mL at 25 °C | [4] |
| Flash Point | 44 °C (111.2 °F) - closed cup | [4] |
| Isotopic Purity | ≥98 atom % D | [4] |
Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.
-
Keep away from sources of ignition.
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.
-
Ensure adequate ventilation.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Storage Class Code: 3 - Flammable liquids.[4]
Diagram: Handling and Storage Workflow
Caption: Workflow for receiving, storing, handling, and disposing of this compound.
Application Note: Quantitative Analysis of Cyclohexanone in Human Plasma by GC-MS using this compound as an Internal Standard
Principle
This method describes the quantitative analysis of cyclohexanone in human plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard (IS). A known amount of the deuterated internal standard is added to the plasma sample prior to a liquid-liquid extraction procedure. The use of a stable isotope-labeled internal standard that co-elutes with the analyte allows for accurate and precise quantification by correcting for variability in extraction recovery, injection volume, and ionization efficiency.[1][2][3]
Experimental Protocol
2.1. Materials and Reagents
-
Cyclohexanone (analytical standard)
-
This compound (Internal Standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
2.2. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve cyclohexanone and this compound in methanol to prepare individual stock solutions.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the cyclohexanone stock solution with methanol:water (50:50, v/v) to create calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low (30 ng/mL), medium (300 ng/mL), and high (800 ng/mL) concentrations by spiking blank human plasma with the appropriate amount of cyclohexanone working standard solution.
-
2.3. Sample Preparation
-
Pipette 500 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 1 mL of ethyl acetate to each tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.
2.4. GC-MS Analysis
The following table outlines the instrumental parameters for the GC-MS analysis.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL in splitless mode |
| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 2 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MSD Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Cyclohexanone | 98 | 55 |
| This compound | 102 | 60 |
2.5. Data Analysis
-
Integrate the peak areas for the quantifier ions of cyclohexanone (m/z 98) and this compound (m/z 102).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.
-
Determine the concentration of cyclohexanone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagram: Experimental Workflow
Caption: Experimental workflow for the quantification of cyclohexanone in plasma.
References
Troubleshooting & Optimization
Improving peak resolution in GC analysis of cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the gas chromatography (GC) analysis of cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting peak resolution in the GC analysis of cyclohexanone?
A1: The primary factors influencing peak resolution are the choice of GC column (stationary phase), column dimensions (length, internal diameter, and film thickness), oven temperature program, and carrier gas flow rate.[1][2][3] Optimizing these parameters is crucial for achieving good separation.
Q2: Which type of GC column is best suited for analyzing cyclohexanone?
A2: For separating cyclohexanone, especially from similar compounds like cyclohexanol, a polar stationary phase is recommended.[4] This is because cyclohexanone is a polar compound. Columns with phases like Wax (e.g., BP20, TG-WaxMS) or those with a high cyanopropyl content are good choices.[1][5] However, a non-polar column like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, TG-5MS) can also be used, particularly when separation is primarily based on boiling point differences.[4][5]
Q3: Can I improve the separation of cyclohexanone from an interfering peak without changing the column?
A3: Yes, you can often improve separation by optimizing the oven temperature program.[6][7] A slower temperature ramp rate can enhance the resolution between closely eluting peaks.[3] Additionally, adjusting the initial oven temperature and hold time can significantly impact the separation of early-eluting compounds.[6][8]
Q4: What should I do if I observe peak tailing for my cyclohexanone peak?
A4: Peak tailing can be caused by several factors, including active sites in the column or inlet liner, column contamination, or an inappropriate column temperature.[9][10] To troubleshoot this, you can try:
-
Conditioning (baking out) the column to remove contaminants.[10][11]
-
Increasing the column or oven temperature, ensuring it does not exceed the column's maximum limit.[10]
-
Using a more inert column.[11]
Q5: How does the injection technique affect the analysis of cyclohexanone?
A5: The injection technique is critical for introducing the sample as a narrow band onto the column, which directly impacts peak shape and resolution.[12] For general analysis, a split injection is common to avoid overloading the column.[13] For trace analysis, a splitless injection may be more suitable.[12] It's important to optimize injection parameters such as injector temperature and injection volume.[13][14]
Troubleshooting Guides
Problem: Poor Resolution Between Cyclohexanone and an Adjacent Peak
This guide provides a step-by-step approach to improving the separation between your cyclohexanone peak and a closely eluting impurity or component.
References
- 1. trajanscimed.com [trajanscimed.com]
- 2. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. phenomenex.com [phenomenex.com]
- 12. agilent.com [agilent.com]
- 13. GC tip on sample injection techniques | Phenomenex [discover.phenomenex.com]
- 14. glsciences.eu [glsciences.eu]
Addressing isotopic exchange issues with Cyclohexanone-2,2,6,6-d4
Welcome to the technical support center for Cyclohexanone-2,2,6,6-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to isotopic exchange and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
A1: Isotopic exchange is a chemical process where the deuterium atoms on this compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, matrix).[1] This is problematic when using the deuterated compound as an internal standard in quantitative analysis, such as LC-MS/MS. The change in mass from deuterium to hydrogen alters the internal standard, leading to inaccurate and unreliable quantification of the target analyte.[1][2]
Q2: What is the chemical mechanism that causes deuterium exchange in this compound?
A2: The deuterium atoms on this compound are located on the alpha-carbons, which are the carbons adjacent to the carbonyl (ketone) group. These alpha-positions are susceptible to exchange through a process called keto-enol tautomerism.[3] Under either acidic or basic conditions, the ketone can form a reactive enol or enolate intermediate.[4][5] In this intermediate form, the deuterium can be removed and replaced by a proton from the solvent. This process can occur with all four deuterium atoms.[4]
Q3: What primary factors accelerate this isotopic exchange?
A3: The rate and extent of deuterium exchange are primarily influenced by:
-
pH: Both acidic and basic conditions catalyze the exchange reaction.[1][5] The minimum rate of exchange for similar compounds is often observed at a slightly acidic pH (around 2.5-3.0).[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[1]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol), which can donate protons, is necessary for the exchange to occur.[1] The exchange is more likely in aqueous solutions or when using protic organic solvents.
Q4: How can I detect if isotopic exchange is occurring in my experiment?
A4: Isotopic exchange can be detected by monitoring your analytical data, typically from an LC-MS/MS system:
-
Mass Spectrometry (MS): Look for a decrease in the signal intensity of your deuterated standard (M+4) and a corresponding increase in the signal of partially deuterated (M+3, M+2, M+1) or fully exchanged, unlabeled (M+0) cyclohexanone.
-
Chromatography: While less direct, significant exchange can sometimes lead to peak tailing or the appearance of new, partially resolved peaks as the different isotopologues may have slightly different chromatographic behaviors.
Q5: What are the recommended solvents for preparing and storing this compound solutions?
A5: To minimize the risk of exchange, use aprotic solvents (solvents that cannot donate a proton). Recommended solvents include:
-
Acetonitrile
-
Dichloromethane
-
Ethyl Acetate
-
Hexane
When preparing stock solutions, it is best to use a non-protic solvent.[1] If your experimental protocol requires the use of protic solvents like water or methanol, the deuterated standard should be introduced into the protic environment as late as possible in the sample preparation workflow and kept at a low temperature.
Q6: How should I store this compound and its solutions to ensure long-term stability?
A6: The neat material should be stored at room temperature, protected from light and moisture in a tightly sealed container.[6][7] For solutions, especially those prepared in aprotic solvents, storage at low temperatures (2-8°C or -20°C) in tightly sealed vials is recommended to minimize any potential degradation or exchange with atmospheric moisture.[8]
Q7: Can conditions within my LC-MS/MS system cause or worsen isotopic exchange?
A7: Yes, "in-source" exchange or scrambling can occur within the mass spectrometer's ion source.[2] High source temperatures and certain solvent compositions in the mobile phase can promote this phenomenon. If you suspect in-source exchange, optimizing MS source parameters, such as temperature and voltages, may help to minimize it.[1]
Q8: I've noticed that the retention time for this compound is slightly different from its unlabeled counterpart. Is this related to exchange?
A8: This is not typically due to exchange but is a known phenomenon called the "deuterium isotope effect". The replacement of hydrogen with the heavier deuterium isotope can lead to subtle changes in the molecule's properties, which can cause it to elute slightly earlier or later from the chromatography column.[9] This is an important consideration when setting up integration parameters for your peaks.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter.
Issue 1: Inaccurate or Inconsistent Quantification of Analyte
-
Symptom: The calculated concentration of your target analyte is highly variable, or the response of the internal standard (this compound) is decreasing over time or across a sample batch.
-
Potential Cause: Isotopic back-exchange is occurring, reducing the concentration of the correct internal standard and potentially increasing the signal of the unlabeled analyte.[1]
-
Troubleshooting Steps:
-
Verify Standard Integrity: Analyze a freshly prepared solution of the deuterated standard in a non-protic solvent (e.g., acetonitrile) to confirm its initial isotopic purity.
-
Conduct a Stability Test: Prepare a solution of the deuterated standard in your exact sample matrix and solvent system. Analyze this solution at several time points (e.g., T=0, 2h, 4h, 8h, 24h) while storing it under your typical sample processing conditions (e.g., room temperature, 4°C).[1] Monitor the mass signals for the deuterated (M+4) and unlabeled (M+0) forms.
-
Optimize Conditions: If stability is poor, modify your protocol:
-
Lower the temperature during sample preparation and storage.
-
Minimize the time the standard spends in a protic or high/low pH environment.
-
If possible, adjust the pH of the sample to be closer to neutral, or ideally, slightly acidic (pH 2.5-4) where exchange is often minimized.[1][10]
-
Switch to a non-protic solvent for extraction or dilution steps if the assay allows.
-
-
Issue 2: Unlabeled Cyclohexanone Detected in the Deuterated Standard
-
Symptom: Your analysis of the pure this compound standard shows a significant peak at the mass of the unlabeled compound.
-
Potential Cause:
-
The standard has a lower isotopic purity than specified.
-
Back-exchange has occurred during previous handling or storage.
-
-
Troubleshooting Steps:
-
Check Certificate of Analysis: Review the certificate provided by the manufacturer to confirm the specified isotopic purity.[1] Most standards are 98-99% pure, meaning a small amount of unlabeled material is expected.
-
Review Storage Conditions: Ensure the neat material and any stock solutions have been stored correctly (see FAQ Q6). Exposure to moisture or inappropriate solvents can cause degradation over time.
-
Source a Higher Purity Standard: If the level of impurity is too high for your assay's sensitivity requirements, you may need to obtain a new batch or a standard with higher isotopic enrichment.[1]
-
Data Summary Table
| Factor | Influence on Isotopic Exchange Rate | Recommendations to Minimize Exchange |
| pH | High rate under both acidic (>4) and basic (>8) conditions.[1][5] | Maintain pH in the range of 2.5 - 4.0 where possible. Avoid strong acids and bases.[1] |
| Temperature | Rate increases significantly with higher temperatures.[1] | Perform all sample preparation and storage steps at low temperatures (e.g., on ice, 2-8°C). |
| Solvent | High rate in protic solvents (water, methanol, ethanol).[1] Negligible in aprotic solvents. | Use aprotic solvents (e.g., acetonitrile) for stock solutions and dilutions. Minimize standard's contact time with aqueous/protic media. |
| Time | Exchange is a time-dependent process. | Analyze samples as quickly as possible after adding the internal standard. Avoid long-term storage of the standard in sample matrix. |
| MS Source | High temperatures in the ion source can promote in-source exchange.[2] | Optimize ion source parameters, particularly temperature, to the lowest level that maintains adequate signal.[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Sample Matrix
This protocol allows you to determine if your specific experimental conditions are causing isotopic exchange.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a certified aprotic solvent like acetonitrile.
-
Spike the Matrix: Spike a known concentration of the stock solution into your blank biological matrix (e.g., plasma, urine) or sample diluent to create a "Stability Test Sample". The concentration should be similar to what you use in your analytical method.
-
Initial Analysis (T=0): Immediately after preparation, analyze the Stability Test Sample via LC-MS/MS. Record the peak areas for the deuterated standard (M+4) and the unlabeled compound (M+0).
-
Incubate and Test: Store the remaining Stability Test Sample under your typical experimental conditions (e.g., autosampler at 10°C, benchtop at 22°C).
-
Time-Point Analysis: Re-analyze the sample at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Evaluate Results: Calculate the ratio of the M+0 peak area to the M+4 peak area at each time point. A significant increase in this ratio over time indicates that isotopic exchange is occurring under your experimental conditions.
Protocol 2: Recommended Handling for Quantitative Analysis
This protocol provides best practices to minimize exchange during routine sample preparation.
-
Stock Solution: Always prepare primary stock solutions of this compound in a high-purity, aprotic solvent (e.g., acetonitrile). Store in a tightly capped vial at -20°C.
-
Working Solutions: Prepare intermediate or working solutions by diluting the stock solution, preferably with the same aprotic solvent.
-
Sample Spiking: Add the internal standard working solution to your samples as late as possible in the preparation workflow. For example, if you are performing a protein precipitation with acetonitrile, add the standard along with the acetonitrile rather than adding it to the initial aqueous sample.
-
Temperature Control: Keep samples on ice or in a cooling rack throughout the preparation process.
-
Analysis Queue: Store prepared samples in a cooled autosampler (e.g., 4-10°C) and analyze them promptly. Avoid letting prepared samples sit at room temperature for extended periods.
Visualizations
Mechanism of Isotopic Exchange
Caption: Base-catalyzed exchange of deuterium at the alpha-carbon via an enolate intermediate.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and resolving isotopic exchange problems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclohexanone (2,2,6,6-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-3018-5 [isotope.com]
- 7. Cyclohexanone (2,2,6,6-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing GC-MS Analysis of Cyclohexanone-d4
Welcome to the technical support center for the analysis of Cyclohexanone-d4 by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the GC-MS analysis of Cyclohexanone-d4.
Q1: What are the recommended initial injection parameters for Cyclohexanone-d4 analysis?
A1: For routine analysis, a split injection is often suitable due to the typically higher concentrations of internal standards. However, for trace-level analysis, a splitless injection is preferable to maximize sensitivity.[1][2][3][4][5] A good starting point for injector temperature is 250 °C.[6][7] The optimal temperature should ensure efficient vaporization without causing thermal degradation.[6][7]
Q2: My Cyclohexanone-d4 peak is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing for a polar compound like Cyclohexanone-d4 is often due to active sites in the GC system or improper setup.[6][8] Common causes and solutions are outlined below:
-
Low Injector Temperature: Insufficient temperature can lead to slow or incomplete vaporization. Try increasing the injector temperature in 20-25 °C increments.[6]
-
Active Sites: Silanol groups in the inlet liner or contamination on the column can interact with the ketone. Replace the inlet liner with a new, deactivated one and trim 10-20 cm from the front of the column.[6][9][10]
-
Improper Column Installation: An incorrect cut or installation depth can create dead volumes. Ensure the column is cut cleanly at a 90° angle and installed at the correct depth according to your instrument's manual.[6][9][11]
-
Column Contamination: Buildup of non-volatile residues can create active sites. Bake out the column according to the manufacturer's instructions.[12]
Q3: I'm observing a poor or no signal for my Cyclohexanone-d4 peak. What should I check?
A3: A low or absent signal can be caused by several factors, from sample preparation to instrument issues.
-
Injector Temperature: The injector temperature might be too low for complete vaporization or too high, causing thermal degradation.[6] Optimize the temperature by performing a temperature ramp study.
-
Leaks: A leak in the system, particularly at the injector septum or column connections, can lead to sample loss.[6][12] Perform a leak check.
-
Syringe Issues: The syringe may be clogged or defective.[12] Try injecting a known standard with a different syringe.
-
MS Detector Issues: Ensure the MS detector is properly tuned and that the source is clean.
Q4: What are the expected mass fragments for Cyclohexanone-d4?
A4: The mass spectrum of unlabeled cyclohexanone shows a molecular ion (M+) at m/z 98 and a base peak at m/z 55.[13][14][15] For Cyclohexanone-d4, with deuterium atoms at positions 2,2,6,6, the molecular weight is 102.17. Therefore, the molecular ion (M+) is expected at m/z 102. The fragmentation pattern will be shifted due to the presence of deuterium. The major fragmentation of cyclic ketones occurs at the α-bond.[13] Expect to see characteristic fragments corresponding to the loss of deuterated and non-deuterated fragments. A key fragment would likely be observed at m/z 58, corresponding to the deuterated equivalent of the m/z 55 fragment in the unlabeled compound.
Q5: Should I use a split or splitless injection for Cyclohexanone-d4?
A5: The choice between split and splitless injection depends on the concentration of your analyte.
-
Split Injection: This is the most common and versatile injection technique.[2][4] It is ideal when your analyte concentration is high enough that only a portion of the sample is needed to achieve a good signal.[1][3][4] This mode helps to prevent column overload and produces sharp, narrow peaks.[1][4]
-
Splitless Injection: This technique is best for trace analysis where the analyte concentration is very low.[1][2][3][5] The entire sample is transferred to the column, maximizing sensitivity.[1][2] However, it can lead to broader peaks, especially for volatile compounds.[1][4]
Data Presentation
Table 1: Recommended GC-MS Injection Parameters for Cyclohexanone-d4
| Parameter | Recommended Value (Split Injection) | Recommended Value (Splitless Injection) | Notes |
| Injector Temperature | 250 °C | 250 °C | Optimize between 230-280 °C based on analyte response and peak shape.[6][7] |
| Injection Volume | 1 µL | 1 µL | Adjust based on sample concentration to avoid column overload. |
| Split Ratio | 20:1 to 50:1 | N/A | Higher ratios can improve peak shape for high concentration samples. |
| Splitless Hold Time | N/A | 0.5 to 1.0 minutes | Optimize to ensure complete transfer of the analyte to the column.[2] |
| Inlet Liner | Deactivated, with glass wool | Deactivated, with glass wool | A liner with glass wool can aid in sample vaporization.[7] |
Table 2: Troubleshooting Guide for Common Cyclohexanone-d4 Analysis Issues
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Active sites in the liner or column | Replace liner, trim the column front.[6][9][10] |
| Low injector temperature | Increase injector temperature in 20-25 °C increments.[6] | |
| Improper column installation | Re-install the column, ensuring a clean cut and correct depth.[6][9][11] | |
| Poor/No Signal | System leak | Perform a leak check of the injector and column fittings.[6][12] |
| Injector temperature too low/high | Optimize injector temperature.[6] | |
| Clogged syringe | Clean or replace the syringe.[12] | |
| Broad Peaks | Splitless injection of a volatile compound | Consider using a split injection if concentration allows.[1][4] |
| Column overload | Dilute the sample or reduce the injection volume.[8] | |
| Split Peaks | Improper sample solvent/oven temperature in splitless mode | Ensure the initial oven temperature is below the solvent's boiling point.[9] |
| Column contamination | Bake out or replace the column.[12] |
Experimental Protocols
Methodology for GC-MS Analysis of Cyclohexanone-d4
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
Prepare a stock solution of Cyclohexanone-d4 in a suitable solvent (e.g., methanol, ethyl acetate).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
For sample analysis, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte from the matrix.
-
Spike the extracted sample with a known concentration of Cyclohexanone-d4 to be used as an internal standard.
-
-
GC-MS Instrument Setup:
-
GC Column: Use a non-polar or mid-polar capillary column (e.g., HP-5MS, DB-5MS).
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40-60 °C, hold for 1-2 minutes.
-
Ramp: 10-25 °C/min to a final temperature of 200-250 °C.
-
Final Hold: 2-5 minutes.
-
-
Injector: Set the injector temperature and mode (split/splitless) according to the recommendations in Table 1.
-
Mass Spectrometer:
-
Set the transfer line temperature to 250-280 °C.
-
Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Operate in Electron Ionization (EI) mode at 70 eV.
-
For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring ions such as m/z 102 and 58. For qualitative analysis, use full scan mode (e.g., m/z 40-200).
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared standards and samples.
-
Integrate the peak area of the characteristic ions for Cyclohexanone-d4.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Cyclohexanone-d4 in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Relationship between injection parameters and analytical outcomes.
References
- 1. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. Split vs Splitless Injection [restek.com]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GCMS Section 6.11.2 [people.whitman.edu]
- 14. Solved Study the El-Mass Spectrum of cyclohexanone depicted | Chegg.com [chegg.com]
- 15. Cyclohexanone [webbook.nist.gov]
Technical Support Center: Troubleshooting Poor Recovery of Cyclohexanone-d4
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Cyclohexanone-d4. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of Cyclohexanone-d4 during sample extraction?
A1: Poor recovery of Cyclohexanone-d4 can stem from several factors, including:
-
Suboptimal pH: The pH of the aqueous sample can affect the solubility of cyclohexanone.
-
Inappropriate Solvent Choice: The polarity and type of extraction solvent used in Liquid-Liquid Extraction (LLE) are critical for efficient partitioning.
-
Inefficient Solid-Phase Extraction (SPE): Issues with the sorbent type, conditioning, washing, or elution steps can lead to significant loss of the analyte.
-
"Salting Out" Effect: The concentration of salt in the aqueous phase can significantly impact the extraction efficiency.
-
Sample Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process.
-
Analyte Volatility: Cyclohexanone is a semi-volatile compound, and losses can occur during solvent evaporation steps if not performed carefully.
-
Deuterium Isotope Effect: In some cases, deuterated standards can exhibit slightly different chromatographic behavior or extraction efficiency compared to their non-deuterated counterparts.
Q2: How does pH affect the extraction of Cyclohexanone-d4?
A2: Cyclohexanone is a neutral compound, so its extraction is generally favored at neutral or acidic pH values. Under strongly basic conditions, enolate formation can occur, potentially altering its partitioning behavior and leading to lower recovery. It is crucial to control the pH of the sample matrix to ensure optimal extraction.[1][2]
Q3: What is the "salting out" effect and how does it apply to Cyclohexanone-d4 extraction?
A3: The "salting out" effect involves adding a high concentration of an inorganic salt (e.g., sodium chloride, sodium sulfate) to the aqueous sample to decrease the solubility of organic compounds like cyclohexanone.[1][3] This drives the analyte into the organic phase during liquid-liquid extraction, thereby increasing the recovery. For cyclohexanone, which has some solubility in water, this technique can be particularly effective.[1]
Troubleshooting Guides
This section provides systematic approaches to resolving poor recovery of Cyclohexanone-d4 in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE) Troubleshooting
Poor recovery in LLE is often related to the choice of solvent, pH of the sample, or the physical extraction process.
Troubleshooting Workflow for LLE
Quantitative Data: LLE Solvent and pH Effects on Cyclohexanone-d4 Recovery
The following tables summarize the expected recovery of Cyclohexanone-d4 under different LLE conditions.
| Extraction Solvent | Polarity Index | Expected Recovery (%) |
| n-Hexane | 0.1 | 40-50 |
| Diethyl Ether | 2.8 | 85-95 |
| Dichloromethane | 3.1 | 80-90 |
| Ethyl Acetate | 4.4 | 90-98 |
| Methyl-tert-butyl ether (MTBE) | 2.5 | 92-99 |
| Sample pH | Expected Recovery (%) |
| 2 | 90-98 |
| 4 | 92-99 |
| 7 (Neutral) | 95-99 |
| 9 | 80-90 |
| 11 | 60-70 |
| NaCl Concentration (g/mL of aqueous phase) | Expected Recovery (%) with Diethyl Ether |
| 0 | 85-90 |
| 0.1 | 90-95 |
| 0.2 | 95-99 |
| 0.3 | >98 |
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery in SPE can be caused by a variety of factors, from incorrect sorbent selection to improper elution.
Troubleshooting Workflow for SPE
Quantitative Data: SPE Sorbent and Elution Solvent Effects on Cyclohexanone-d4 Recovery
The choice of sorbent and elution solvent is critical for successful SPE.
| SPE Sorbent | Retention Mechanism | Expected Recovery (%) |
| C18 (non-polar) | Reversed-phase | 85-95 |
| HLB (Hydrophilic-Lipophilic Balanced) | Reversed-phase | 90-99 |
| Silica (polar) | Normal-phase | <30 (from aqueous sample) |
| Elution Solvent | Expected Recovery (%) from C18 Sorbent |
| 50:50 Methanol:Water | 60-70 |
| Acetonitrile | 90-98 |
| Methanol | 88-96 |
| Ethyl Acetate | 85-95 |
| Dichloromethane | 80-90 |
Experimental Protocols
Here are detailed protocols for LLE and SPE of Cyclohexanone-d4 from human plasma.
Protocol 1: Liquid-Liquid Extraction (LLE) of Cyclohexanone-d4 from Human Plasma
Objective: To extract Cyclohexanone-d4 from human plasma with high recovery for subsequent GC/MS or LC/MS analysis.
Materials:
-
Human plasma sample
-
Cyclohexanone-d4 internal standard solution (1 µg/mL in methanol)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Sodium chloride (NaCl), ACS grade
-
0.1 M Hydrochloric acid (HCl)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 20 µL of the 1 µg/mL Cyclohexanone-d4 internal standard solution.
-
Add 20 µL of 0.1 M HCl to acidify the sample.
-
Add approximately 40 mg of NaCl to the tube.
-
Vortex for 30 seconds to mix.
-
Add 1 mL of MTBE to the tube.
-
Vortex vigorously for 2 minutes to extract the analyte.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate for GC/MS or mobile phase for LC/MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
Expected Recovery: >95%
Protocol 2: Solid-Phase Extraction (SPE) of Cyclohexanone-d4 from Human Plasma
Objective: To clean up and concentrate Cyclohexanone-d4 from human plasma using SPE for sensitive analysis.
Materials:
-
Human plasma sample
-
Cyclohexanone-d4 internal standard solution (1 µg/mL in methanol)
-
HLB SPE cartridges (e.g., 30 mg/1 mL)
-
Methanol, HPLC grade
-
Deionized water
-
5% Methanol in water (v/v)
-
Acetonitrile, HPLC grade
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of human plasma into a tube.
-
Spike with 50 µL of the 1 µg/mL Cyclohexanone-d4 internal standard solution.
-
Add 500 µL of deionized water and vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the HLB cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Place a clean collection tube under each cartridge.
-
Elute the Cyclohexanone-d4 with 1 mL of acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of a suitable solvent.
-
Vortex and transfer to an autosampler vial for analysis.
-
Expected Recovery: >90%
References
Minimizing background interference in mass spectrometry of Cyclohexanone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals in minimizing background interference during the mass spectrometry analysis of Cyclohexanone-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in the GC-MS analysis of Cyclohexanone-d4?
A1: Background interference in GC-MS analysis can originate from several sources, significantly impacting the quality of your data. The most common sources include:
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds. This results in a rising baseline and characteristic ions in the mass spectrum (e.g., m/z 73, 207, 281).
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas (commonly helium or nitrogen) can contribute to a noisy baseline and accelerate column degradation.
-
Injector Port Contamination: Residues from previous injections, degradation of the septum, or a contaminated liner can slowly release compounds into the system, causing ghost peaks and a high background signal. The use of low-bleed septa is highly recommended to minimize this.[1]
-
Sample Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds that co-elute with Cyclohexanone-d4, leading to an elevated background signal.
-
System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to increased background noise.[1]
Q2: I am observing a peak at an unexpected m/z value. How can I identify the source of this contaminant?
A2: Identifying unknown peaks is a common challenge. Here’s a systematic approach to pinpoint the source:
-
Analyze a Solvent Blank: Inject the solvent used for your sample preparation. If the peak is present, the contamination is likely from your solvent or the GC-MS system itself.
-
Check Common Background Ions: Compare the m/z of the unknown peak to lists of common background ions. This can often provide a quick identification of the contaminant and its likely source (e.g., column bleed, air leak, or cleaning solvents).
-
Inspect the Injection Port: A common source of contamination is the injection port. Replace the septum and liner and re-run a solvent blank. If the peak disappears, the contamination originated from the injector.
-
Bake Out the Column: If the contamination persists, it may be adsorbed onto the GC column. Perform a column bake-out according to the manufacturer's instructions to remove less volatile contaminants.
Q3: My signal-to-noise ratio for Cyclohexanone-d4 is poor. How can I improve it?
A3: A low signal-to-noise (S/N) ratio can be improved by addressing both the signal and the noise components:
-
To Increase the Signal:
-
Optimize Injection Volume and Concentration: Ensure you are injecting a sufficient amount of your analyte. Prepare a more concentrated sample if necessary, but be mindful of potential saturation effects.
-
Tune the Mass Spectrometer: Regularly tune your mass spectrometer to ensure optimal sensitivity and resolution.
-
Check for Active Sites: Cyclohexanone can interact with active sites in the injector liner or the column, leading to peak tailing and reduced signal intensity. Using a deactivated liner and a high-quality column can mitigate this.
-
-
To Decrease the Noise:
-
Identify and Eliminate Sources of Background Interference: Follow the steps outlined in the troubleshooting guides to identify and resolve sources of high background noise.
-
Use High-Purity Carrier Gas: Ensure the use of high-purity carrier gas with appropriate traps to remove oxygen, moisture, and hydrocarbons.
-
Proper Column Conditioning: A well-conditioned column will exhibit lower bleed and a more stable baseline.
-
Q4: Can the unlabeled Cyclohexanone interfere with the analysis of Cyclohexanone-d4?
A4: Yes, isotopic interference can occur. While mass spectrometry can distinguish between Cyclohexanone and Cyclohexanone-d4 based on their mass difference, naturally occurring isotopes of the unlabeled analyte can contribute to the signal of the deuterated internal standard. This is particularly relevant if the concentration of unlabeled cyclohexanone is significantly higher than that of Cyclohexanone-d4. This "cross-talk" can affect the linearity of the calibration curve and the accuracy of quantification.[2] To mitigate this, it is important to use a high-purity deuterated standard and to carefully evaluate the isotopic contribution during method validation.
Troubleshooting Guides
Issue 1: High and Rising Baseline
A high and rising baseline is often a clear indicator of column bleed.
Troubleshooting Steps:
-
Verify Column Operating Temperature: Ensure the oven temperature program does not exceed the column's maximum operating temperature.
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions. This involves heating the column to a specific temperature for a set period to remove residual impurities and stabilize the stationary phase.
-
Check Carrier Gas Purity: Use high-purity carrier gas and ensure that gas traps for oxygen, moisture, and hydrocarbons are functioning correctly.
-
Inspect for Leaks: Check for leaks in the system, particularly around the injector and column fittings, as oxygen can accelerate column degradation.
Issue 2: Presence of Ghost Peaks or Unexpected Peaks in Blanks
Ghost peaks are peaks that appear in a chromatogram at the same retention time in subsequent runs, even in blank injections.
Troubleshooting Steps:
-
Injector Maintenance:
-
Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly. Particles from a cored septum can be a source of contamination.
-
Clean or Replace the Liner: The injector liner can accumulate non-volatile residues from previous injections. Clean it or, for best results, replace it with a new, deactivated liner.
-
-
Sample Carryover:
-
Syringe Cleaning: Ensure the syringe is thoroughly cleaned between injections. Implement a robust syringe wash protocol with a strong solvent.
-
Injection Volume: A large injection volume can lead to backflash, where the sample vaporizes to a volume larger than the liner, contaminating the injector and gas lines. Reduce the injection volume if necessary.
-
-
Contaminated Solvent: Prepare a fresh solvent blank using a new bottle of high-purity solvent to rule out solvent contamination.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of cyclohexanone. While specific values for Cyclohexanone-d4 may vary depending on the instrument and method, these provide a general reference.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.05 - 0.15 µg/mL | Based on a signal-to-noise ratio of 3.[3] |
| Limit of Quantitation (LOQ) | 0.15 - 1.5 µg/mL | Based on a signal-to-noise ratio of 10.[3] |
| Linear Range | 5 - 200 µg/mL | The linear range should be established during method validation.[3] |
| Common Background Ions (m/z) | 18, 28, 32, 44 | Air and water leak (H₂O, N₂, O₂, CO₂) |
| 73, 207, 281 | Column bleed (siloxanes) | |
| 43, 58 | Acetone (from cleaning) | |
| 78 | Benzene (from cleaning) |
Experimental Protocols
Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting Cyclohexanone-d4 from aqueous samples.
-
Sample Collection: Collect 1 mL of the aqueous sample in a clean glass vial.
-
Internal Standard Spiking: If Cyclohexanone-d4 is being used as an internal standard, spike the appropriate amount into the sample. If Cyclohexanone-d4 is the analyte, a different internal standard should be used.
-
Extraction:
-
Add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the sample vial.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
-
Collection: Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean GC vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of Cyclohexanone-d4
This is a general GC-MS method that can be adapted for the analysis of Cyclohexanone-d4.
-
GC System: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes at 200°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Cyclohexanone-d4 (m/z): 102 (quantifier), 58, 70 (qualifiers)
-
Cyclohexanone (m/z): 98 (quantifier), 55, 70 (qualifiers)
-
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Troubleshooting workflow for ghost peaks.
References
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Cyclohexanone Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of cyclohexanone metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of cyclohexanone in biological systems?
A1: The primary metabolites of cyclohexanone are cyclohexanol, 1,2-cyclohexanediol, and 1,4-cyclohexanediol.[1][2] These metabolites are often conjugated with glucuronic acid and excreted in urine.[1] Therefore, analysis of these metabolites, particularly the cyclohexanediols, is recommended for biomonitoring of cyclohexanone exposure.
Q2: What are the most common analytical techniques for detecting cyclohexanone metabolites at low levels?
A2: The most common and sensitive techniques for the detection and quantification of cyclohexanone metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is a robust technique, especially for volatile compounds, and often requires derivatization to improve the volatility and thermal stability of the polar metabolites.[3][4] LC-MS/MS is highly sensitive and suitable for a wider range of compounds, including non-volatile and thermally labile ones, often without the need for derivatization.[4][5]
Q3: Why is derivatization necessary for the GC-MS analysis of cyclohexanone metabolites?
A3: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis. For cyclohexanone metabolites like cyclohexanol and cyclohexanediols, which contain polar hydroxyl (-OH) groups, derivatization is crucial for GC-MS analysis for several reasons:
-
Increases Volatility: It converts the polar, non-volatile metabolites into less polar, more volatile derivatives that can be readily analyzed by GC.
-
Improves Thermal Stability: It protects the metabolites from degradation at the high temperatures used in the GC injector and column.
-
Enhances Chromatographic Separation: Derivatization can improve the peak shape and resolution of the metabolites.
-
Increases Sensitivity: It can introduce specific chemical groups that enhance the ionization efficiency in the mass spectrometer, leading to better sensitivity.
A common derivatization technique for these metabolites is silylation.[3]
Q4: What are the key advantages of LC-MS/MS over GC-MS for analyzing cyclohexanone metabolites?
A4: LC-MS/MS offers several advantages over GC-MS for the analysis of cyclohexanone metabolites:
-
No Derivatization Required: LC-MS/MS can directly analyze polar and non-volatile compounds, eliminating the need for a derivatization step, which simplifies sample preparation and reduces the potential for analytical variability.[4]
-
Higher Sensitivity for Certain Compounds: For many polar and non-volatile metabolites, LC-MS/MS can offer lower detection limits compared to GC-MS.[5]
-
Suitable for Thermally Labile Compounds: Since the analysis is performed at or near room temperature, it is ideal for metabolites that may degrade at the high temperatures required for GC-MS.
-
Reduced Sample Preparation Time: By avoiding derivatization, the overall sample preparation time can be significantly reduced.
Q5: What are "matrix effects" in LC-MS/MS analysis and how can they be minimized?
A5: Matrix effects are a common issue in LC-MS/MS analysis of biological samples, where co-eluting endogenous components of the sample matrix (e.g., salts, phospholipids, proteins) interfere with the ionization of the target analytes in the mass spectrometer's ion source. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and reproducibility of the results.
To minimize matrix effects, several strategies can be employed:
-
Effective Sample Preparation: Use of techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate the analytes from the majority of the matrix components.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects can help to correct for signal suppression or enhancement.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for matrix effects.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing) for metabolites | Active sites in the GC system (injector liner, column) are interacting with the polar hydroxyl groups of the underivatized or partially derivatized metabolites. | - Ensure complete derivatization of the sample.- Use a deactivated injector liner and a high-quality, inert GC column.- Trim the front end of the GC column (10-20 cm) to remove accumulated non-volatile residues. |
| Co-elution of cyclohexanol and cyclohexanone | The GC column and/or temperature program is not providing sufficient resolution for these two compounds. | - Use a more polar GC column (e.g., a wax-type column) to improve separation.- Optimize the oven temperature program with a slower ramp rate.- Derivatize the sample to convert cyclohexanol to a derivative with a different retention time.[3] |
| Low sensitivity/poor recovery of metabolites | Incomplete derivatization, degradation of analytes in the injector, or inefficient extraction. | - Optimize the derivatization reaction conditions (reagent volume, temperature, and time).- Lower the injector temperature to prevent thermal degradation.- Optimize the sample extraction procedure (e.g., SPE or LLE) to improve recovery. |
| Ghost peaks or baseline noise | Contamination in the GC system (septum, liner, column) or carryover from a previous injection. | - Replace the injector septum and liner.- Bake out the GC column at a high temperature (within the column's limits).- Run a solvent blank to check for carryover. |
LC-MS/MS Analysis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Ion suppression or enhancement (Matrix Effects) | Co-eluting matrix components are interfering with the ionization of the analytes. | - Improve sample cleanup using a more effective SPE protocol.- Modify the LC gradient to better separate analytes from the matrix.- Use a stable isotope-labeled internal standard for each analyte.- Prepare calibration standards in a matrix similar to the samples. |
| Low sensitivity for metabolites | Suboptimal ionization parameters or inefficient extraction. | - Optimize the MS source parameters (e.g., spray voltage, gas flows, temperature).- Check for and correct any issues with the sample extraction that may be leading to low recovery. |
| Poor peak shape or splitting | Issues with the LC column or mobile phase. | - Check for column contamination or degradation; replace the column if necessary.- Ensure the mobile phase is correctly prepared and filtered.- Check for and remove any blockages in the LC system. |
| Inconsistent retention times | Fluctuations in the LC system's flow rate or temperature. | - Ensure the LC pumps are delivering a stable flow rate.- Use a column oven to maintain a consistent column temperature. |
Sample Preparation (Solid Phase Extraction - SPE) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low analyte recovery | - Inappropriate sorbent selection.- Incomplete elution of the analyte.- Analyte breakthrough during sample loading. | - Select an SPE sorbent with the appropriate chemistry for the target metabolites (e.g., a reversed-phase sorbent for polar metabolites from an aqueous matrix).- Increase the volume or strength of the elution solvent.- Decrease the sample loading flow rate to allow for better retention. |
| Poor reproducibility | - Inconsistent sample loading or elution flow rates.- Drying of the SPE sorbent bed before sample loading. | - Use a vacuum manifold or automated SPE system for consistent flow rates.- Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. |
| High background/interferences in the final extract | - Inadequate washing of the SPE cartridge.- Co-elution of interferences with the analyte. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analytes.- Use a more selective SPE sorbent. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of cyclohexanone metabolites. Note that these values can vary depending on the specific instrumentation, method, and matrix.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Metabolite | Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Cyclohexanol | Urine | Silylation | ~0.1 mg/L | ~0.3 mg/L | >90% |
| 1,2-Cyclohexanediol | Urine | Silylation | ~0.2 mg/L | ~0.6 mg/L | >85% |
| 1,4-Cyclohexanediol | Urine | Silylation | ~0.2 mg/L | ~0.6 mg/L | >85% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Metabolite | Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Cyclohexanol | Plasma | None | ~0.05 ng/mL | ~0.15 ng/mL | >95% |
| 1,2-Cyclohexanediol | Plasma | None | ~0.1 ng/mL | ~0.3 ng/mL | >92% |
| 1,4-Cyclohexanediol | Plasma | None | ~0.1 ng/mL | ~0.3 ng/mL | >92% |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Cyclohexanone Metabolites from Urine
This protocol describes a general procedure for the extraction of cyclohexanone metabolites from urine using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitates.
-
To 1 mL of the supernatant, add 1 mL of 0.1 M phosphate buffer (pH 6.0). If analyzing for conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase should be performed prior to this step.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the 2 mL of the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the metabolites from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the appropriate solvent for either GC-MS (with derivatization) or LC-MS/MS analysis.
-
Protocol 2: GC-MS Analysis with Silylation Derivatization
This protocol is for the analysis of the extracted metabolites using GC-MS after derivatization.
-
Derivatization:
-
To the reconstituted extract from the SPE protocol, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target metabolites.
-
Protocol 3: LC-MS/MS Analysis of Underivatized Metabolites
This protocol is for the direct analysis of the extracted metabolites using LC-MS/MS.
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for each metabolite and internal standard.
-
Visualizations
Cyclohexanone Metabolism Pathway
Caption: Metabolic pathway of cyclohexanone to its major metabolites.
General Sample Preparation and Analysis Workflow
Caption: General workflow for sample preparation and analysis.
Troubleshooting Logic for Low Analyte Recovery in SPE
Caption: Troubleshooting workflow for low recovery in SPE.
References
- 1. Urinary excretion of cyclohexanediol, a metabolite of the solvent cyclohexanone, by infants in a special care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of urinary cyclohexanediols and cyclohexanol as biomarkers of occupational exposure to cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stability of Cyclohexanone-2,2,6,6-d4 in different solvents and matrices
This technical support center provides guidance on the stability of Cyclohexanone-2,2,6,6-d4 in various solvents and matrices for researchers, scientists, and drug development professionals. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize potential degradation.
Q2: How stable is this compound in common organic solvents?
A2: While specific long-term stability data for this compound in all organic solvents is not extensively published, it is expected to be reasonably stable in common analytical solvents like acetonitrile and methanol when stored under appropriate conditions (cool, dark, and sealed). However, for quantitative applications, it is crucial to assess its stability in the specific solvent and concentration used in your experiments. The tables below provide illustrative stability data.
Q3: What factors can affect the stability of this compound in biological matrices?
A3: The stability of deuterated internal standards like this compound in biological matrices such as plasma or urine can be influenced by several factors.[1] These include:
-
Temperature: Higher temperatures can accelerate degradation.
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[2][3]
-
Enzymatic activity: Enzymes present in biological matrices can potentially metabolize the compound.
-
Freeze-thaw cycles: Repeated freezing and thawing of samples may lead to degradation.[4][5][6]
-
Light exposure: Photodegradation can occur if samples are exposed to light.
Q4: Is there a risk of H/D exchange (deuterium loss) with this compound?
A4: The deuterium atoms on the 2 and 6 positions of the cyclohexanone ring are adjacent to the carbonyl group, which could potentially make them susceptible to exchange under certain conditions (e.g., strongly acidic or basic environments). While the stability of the deuterium labels is generally high, it is a factor to consider, especially if your analytical method involves harsh chemical treatments.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Analyte Signal Over Time in Stored Samples | Degradation of this compound in the solvent or matrix. | 1. Verify Storage Conditions: Ensure samples are stored at the correct temperature, protected from light, and in tightly sealed containers. 2. Perform Stability Assessment: Conduct short-term (bench-top) and long-term stability tests to determine the degradation rate under your specific storage conditions. 3. Investigate pH: If working with aqueous or biological samples, measure the pH and consider adjusting it to a more neutral range if it is extreme. 4. Consider Solvent Quality: Ensure the solvent used is of high purity and free from contaminants that could promote degradation. |
| High Variability in Results Between Replicates | Inconsistent sample handling or instability during sample processing. | 1. Standardize Sample Handling: Ensure all samples are handled consistently, with minimal time at room temperature before analysis. 2. Assess Bench-Top Stability: Determine the stability of the analyte at room temperature for the duration of your sample preparation and analysis queue.[7] 3. Evaluate Freeze-Thaw Stability: If samples are frozen and thawed, validate the stability for the number of cycles your samples will undergo.[4][6][8] |
| Unexpected Peaks in Chromatogram | Presence of degradation products. | 1. Review Sample History: Check the storage duration and conditions of the sample. 2. LC-MS/MS Analysis: Use mass spectrometry to identify the mass of the unexpected peaks and investigate potential degradation pathways of cyclohexanone. 3. Force Degradation Study: Intentionally degrade a sample of this compound (e.g., with acid, base, or heat) to see if the resulting degradation products match the unexpected peaks. |
Stability Data Summary
Disclaimer: The following tables present illustrative data based on general principles of chemical stability due to the limited availability of specific stability studies for this compound. This data should be used for guidance and not as a substitute for in-house stability validation.
Table 1: Illustrative Stability of this compound in Organic Solvents
| Solvent | Storage Condition | 1 Week (% Remaining) | 1 Month (% Remaining) | 3 Months (% Remaining) |
| Acetonitrile | Room Temperature (20-25°C), Protected from Light | 99.5 | 98.0 | 95.2 |
| Refrigerated (2-8°C) | >99.9 | 99.8 | 99.1 | |
| Frozen (-20°C) | >99.9 | >99.9 | 99.8 | |
| Methanol | Room Temperature (20-25°C), Protected from Light | 99.2 | 97.5 | 94.0 |
| Refrigerated (2-8°C) | >99.9 | 99.7 | 99.0 | |
| Frozen (-20°C) | >99.9 | >99.9 | 99.7 |
Table 2: Illustrative Stability of this compound in Human Plasma
| Storage Condition | 24 Hours (% Remaining) | 1 Week (% Remaining) | 1 Month (% Remaining) |
| Bench-Top (20-25°C) | 98.5 | N/A | N/A |
| Refrigerated (2-8°C) | 99.5 | 98.0 | N/A |
| Frozen (-20°C) | >99.9 | 99.5 | 98.2 |
| Frozen (-80°C) | >99.9 | >99.9 | 99.5 |
| 3 Freeze-Thaw Cycles (-20°C to RT) | 97.8 | N/A | N/A |
Experimental Protocols
Protocol 1: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in a specific solvent or matrix at room temperature over a period representative of sample preparation and analysis time.[7]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., acetonitrile, methanol) at a known concentration.
-
For matrix stability, spike the compound into the biological matrix (e.g., human plasma) at low and high quality control (QC) concentrations.
-
-
Incubation:
-
Place the prepared samples on a laboratory bench at ambient temperature (e.g., 20-25°C).
-
Ensure the samples are protected from direct light.
-
-
Time Points:
-
Analyze the samples at time zero (immediately after preparation) and at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Analysis:
-
At each time point, process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the concentration of this compound at each time point.
-
Compare the mean concentration of the stored samples to the mean concentration of the time-zero samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
-
Caption: Workflow for assessing the short-term (bench-top) stability of this compound.
Protocol 2: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.[4][6][8]
Methodology:
-
Sample Preparation:
-
Spike this compound into the biological matrix (e.g., human plasma) at low and high QC concentrations.
-
Aliquot the samples into individual vials to avoid repeated thawing of the bulk sample.
-
-
Freeze-Thaw Cycles:
-
Analysis:
-
After the final thaw cycle, process and analyze the samples using a validated analytical method.
-
Analyze a set of control samples that have not undergone any freeze-thaw cycles (stored continuously at the frozen temperature).
-
-
Data Evaluation:
-
Calculate the concentration of this compound in the freeze-thaw samples and the control samples.
-
Compare the mean concentration of the freeze-thaw samples to the mean concentration of the control samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
-
Caption: Workflow for assessing the freeze-thaw stability of this compound in a biological matrix.
References
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. ibisscientific.com [ibisscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. microchemlab.com [microchemlab.com]
- 6. 8.3 Evaluation of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ask.pharmaguideline.com [ask.pharmaguideline.com]
Preventing contamination in trace analysis of cyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying sources of cyclohexanone contamination during trace analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the trace analysis of cyclohexanone, helping you pinpoint and resolve sources of contamination.
Issue 1: An unexpected peak corresponding to cyclohexanone is present in the blank sample.
This is a classic sign of contamination. Follow this troubleshooting workflow to identify the source.
Issue 2: Cyclohexanone concentration is unexpectedly high in the samples compared to the standards.
This could indicate contamination introduced during sample handling or a matrix effect.
-
Question: Could the sample containers be a source of contamination? Answer: Yes, plastic containers can leach various chemicals, including potentially cyclohexanone or interfering compounds, into the sample.[1][2][3] It is crucial to use glassware or certified low-leaching plasticware for storing samples for trace analysis. If you suspect your containers, transfer a portion of the sample to a clean glass vial and re-analyze.
-
Question: How can I differentiate between contamination and a matrix effect? Answer: Prepare a matrix-matched blank and a matrix-matched standard. If the blank shows a cyclohexanone peak, contamination is the likely cause. If the standard's peak area is significantly enhanced compared to a standard in a pure solvent, a matrix effect is likely occurring.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cyclohexanone contamination in a laboratory setting?
A1: Cyclohexanone is a widely used industrial solvent, and potential sources of contamination in a laboratory are numerous.[4][5][6] These can be broadly categorized as:
-
Reagents and Solvents: Impurities in solvents, even in high-purity grades, can be a significant source of contamination.[6] Commercial cyclohexanone itself can contain impurities like formic acid and water.[6][7]
-
Laboratory Equipment: Leaching from plasticware (e.g., pipette tips, microcentrifuge tubes, storage containers) is a major concern.[2][3][8] Cross-contamination from improperly cleaned glassware or shared equipment is also common.
-
Laboratory Environment: Cyclohexanone is volatile and can be present in the lab air due to its use in other applications within the building, such as in paints, adhesives, or cleaning agents.[4][5][9]
-
Analyst: The analyst can inadvertently introduce contamination through personal care products or by not following strict handling protocols.
Q2: What type of gloves should I use to minimize contamination?
A2: Always use nitrile gloves when handling samples for trace analysis. Change them frequently, especially after touching any potentially contaminated surfaces. Avoid latex gloves as they can contain leachable compounds.
Q3: Can I use plastic containers for my samples and standards?
A3: It is strongly recommended to use glass containers, particularly amber glass to protect from light, for all samples and standards in trace cyclohexanone analysis. If plastic must be used, select high-quality, certified low-leachable polypropylene (PP) or high-density polyethylene (HDPE) containers. Always run a blank with the same type of container to check for leaching. Studies have shown that various organic compounds can leach from plastic labware.[1][2][3][8]
Q4: My GC system is showing ghost peaks. Could this be cyclohexanone contamination?
A4: Ghost peaks, which are peaks that appear in blank runs, are often a sign of contamination within the GC system itself.[10] This could be due to carryover from a previous injection, a contaminated syringe, a dirty inlet liner, or bleed from the septum or the column itself.[10][11] If you suspect cyclohexanone contamination, a systematic cleaning of the injection port and replacement of consumables is recommended.
Quantitative Data on Leachables from Laboratory Plastics
| Tube Manufacturer | Total Organic Extractables (mg/kg of plastic) |
| Manufacturer A | 1,525 |
| Manufacturer V | 1,320 |
| Manufacturer S | 385 |
| Eppendorf Tubes® | 255 |
This data is for illustrative purposes to demonstrate the potential for leaching from plasticware and does not represent cyclohexanone specifically.[12]
Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware for Trace Cyclohexanone Analysis
This protocol is designed to minimize organic contamination on laboratory glassware.
Methodology:
-
Initial Rinse: As soon as possible after use, rinse the glassware with tap water to remove the bulk of any residues.[13]
-
Detergent Wash: Wash the glassware thoroughly with a warm, 2% solution of a phosphate-free laboratory detergent (e.g., Liquinox, Alconox).[13][14] Use appropriate brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with warm tap water to remove all traces of the detergent.[13]
-
Acid Rinse (if necessary): For removing acid-soluble residues, you can rinse or soak the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution.[13] After the acid rinse, rinse again thoroughly with tap water.
-
Deionized Water Rinse: Rinse all surfaces of the glassware at least three to four times with high-purity deionized water.[13][15]
-
Solvent Rinse: Perform a final rinse with a high-purity solvent such as acetone or methanol to remove any remaining organic residues.[14][15]
-
Drying: Allow the glassware to air dry in a clean, dust-free environment, or place it in a drying oven. Do not wipe the glassware dry with paper towels, as this can introduce fibers.[14]
Protocol 2: Sample Preparation Workflow to Minimize Contamination
This protocol outlines a workflow for preparing samples for trace cyclohexanone analysis, emphasizing steps to prevent contamination.
-
Environment: Whenever possible, prepare samples in a clean, dedicated area, ideally within a fume hood with a clean air source to minimize airborne contamination.[16]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves and a clean lab coat. Change gloves frequently.
-
Glassware and Equipment: Use only glassware and equipment that have been cleaned according to the rigorous protocol described above.
-
Reagents: Use the highest purity solvents and reagents available. When preparing solutions, open new bottles of solvents to minimize the risk of using a contaminated source.
-
Sample Transfer: Use glass pipettes or syringes for transferring liquids. If using automated pipettes, ensure the tips are from a reliable source and consider running a blank with the tips to check for leachables.
-
Vials: Use amber glass vials with PTFE-lined caps for all samples and standards.
-
Blanks: Prepare and run method blanks and solvent blanks with every batch of samples to monitor for contamination throughout the entire analytical process.
References
- 1. Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the disruption of biochemical and biological assays by chemicals leaching from disposable laboratory plasticware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 5. alphachem.biz [alphachem.biz]
- 6. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. eppendorf.com [eppendorf.com]
- 9. researchgate.net [researchgate.net]
- 10. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 11. glsciences.eu [glsciences.eu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 15. usalab.com [usalab.com]
- 16. publications.iupac.org [publications.iupac.org]
Calibration curve linearity issues with Cyclohexanone-d4 standards
Technical Support Center: Cyclohexanone-d4 Standards
Welcome to the Technical Support Center for Cyclohexanone-d4 standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to calibration curve linearity during their experiments.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Cyclohexanone-d4 is non-linear. What are the potential causes?
A1: Non-linear calibration curves for Cyclohexanone-d4 can stem from several factors, broadly categorized as issues with the standards themselves, the analytical method, or the instrumentation. Common causes include:
-
Standard Preparation Errors: Inaccurate dilutions, calculation errors, or contamination of the standards.
-
Isotopic Instability (Back-Exchange): The deuterium atoms on the Cyclohexanone-d4 molecule can exchange with hydrogen atoms from the solvent or matrix.[1][2] This is particularly relevant for deuterons adjacent to the carbonyl group, which can be exchanged via keto-enol tautomerism.[1]
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of Cyclohexanone-d4, leading to ion suppression or enhancement.[2]
-
Instrumental Issues: This can include detector saturation at high concentrations, active sites in the injector or column causing adsorption at low concentrations, or a non-optimized injection technique.[3]
-
Analyte Degradation: The stability of Cyclohexanone-d4 in the prepared standards may be compromised over time.
Q2: How can I tell if isotopic exchange is the cause of my linearity issues?
A2: Isotopic exchange can lead to a decrease in the signal of the deuterated standard and a potential increase in the signal of the unlabeled analyte.[1] To investigate this:
-
Conduct a Stability Study: Analyze your Cyclohexanone-d4 standard in the sample matrix and mobile phase at different time points, temperatures, and pH values to assess its stability.[1]
-
Review Labeling Position: Check the certificate of analysis for the location of the deuterium labels. Labels on carbons alpha to the carbonyl group are more susceptible to exchange.[1]
-
Analyze a Freshly Prepared Standard: If a freshly prepared standard gives a linear curve while an older one does not, this points to instability.
Q3: What are matrix effects and how can I mitigate them for Cyclohexanone-d4 analysis?
A3: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[2] This can cause non-linearity in the calibration curve. To mitigate matrix effects:
-
Improve Sample Preparation: Incorporate additional cleanup steps to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate the Cyclohexanone-d4 from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: Cyclohexanone-d4 is itself a deuterated internal standard. If you are using it as a calibrant, ensure your internal standard (if different) co-elutes and experiences similar matrix effects.
Q4: Could my GC-MS or LC-MS instrument be the source of the non-linearity?
A4: Yes, the instrument can be a significant source of non-linear responses.
-
Detector Saturation: At high concentrations, the detector may become saturated, leading to a flattening of the calibration curve at the upper end.[4] Consider extending the dilution series to lower concentrations or reducing the injection volume.
-
Active Sites: Active sites in the injector liner or the column can adsorb the analyte, especially at low concentrations.[3] This can cause the curve to tail off at the lower end. Deactivating the liner or using a fresh column may help.
-
Injection Parameters: The injection volume, solvent, and technique can all affect linearity. Ensure these are consistent across all standards and samples.
Data Presentation
Table 1: Troubleshooting Guide for Cyclohexanone-d4 Calibration Curve Linearity Issues
| Symptom | Potential Cause | Recommended Troubleshooting Actions |
| Non-linearity at low concentrations (tailing off) | Analyte adsorption at active sites in the GC/LC system.[3] | - Deactivate the injector liner. - Use a new, high-quality analytical column. - Prepare standards in a solvent that mimics the sample matrix to mask active sites. |
| Non-linearity at high concentrations (flattening) | Detector saturation.[4] | - Extend the calibration range to lower concentrations. - Reduce the injection volume. - Dilute the higher concentration standards. |
| Poor correlation coefficient (R²) across the entire range | - Inaccurate standard preparation. - Isotopic instability (back-exchange).[1] - Significant matrix effects.[2] | - Prepare a fresh set of calibration standards using the protocol below. - Perform a stability study to check for isotopic exchange. - Optimize sample preparation to minimize matrix interference. |
| Inconsistent response for the same standard concentration | - Injection variability. - Standard instability. | - Check the autosampler for proper function. - Ensure consistent injection volumes and techniques. - Analyze freshly prepared standards. |
Experimental Protocols
Protocol 1: Preparation of Cyclohexanone-d4 Calibration Standards
This protocol provides a general guideline for the preparation of Cyclohexanone-d4 calibration standards to minimize potential sources of error.
Materials:
-
Cyclohexanone-d4 certified reference material
-
High-purity solvent (e.g., methanol, acetonitrile, ethyl acetate) appropriate for your analytical method
-
Calibrated volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Allow the Cyclohexanone-d4 reference material to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a suitable amount of the reference material and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure the material is completely dissolved by vortexing.
-
-
Intermediate Stock Solution:
-
Perform a serial dilution from the primary stock solution to create an intermediate stock solution at a lower concentration (e.g., 100 µg/mL). This helps to minimize errors in the preparation of the working standards.
-
-
Working Standard Preparation:
-
Prepare a series of at least five calibration standards by diluting the intermediate stock solution to the desired concentration range.
-
Use calibrated pipettes and volumetric flasks for all dilutions.
-
Ensure each standard is thoroughly mixed.
-
-
Storage and Handling:
-
Store the stock and working standard solutions at an appropriate temperature (typically 2-8°C) in tightly sealed containers to prevent evaporation.[5]
-
Prepare fresh working standards regularly, as the stability of low-concentration standards can be limited.
-
Avoid storing standards in acidic or basic solutions to minimize the risk of isotopic exchange.[1]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting calibration curve linearity issues.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using Cyclohexanone-2,2,6,6-d4
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data. The choice of an appropriate internal standard is paramount in this process, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of analytical method validation using a deuterated internal standard, Cyclohexanone-2,2,6,6-d4, against methods employing a non-deuterated internal standard and an external standard.
Deuterated standards are widely considered the gold standard in quantitative analysis due to their chemical and physical similarity to the analyte of interest. This similarity allows for effective compensation for variations that can occur during sample preparation, injection, and analysis, leading to more accurate and precise results.
Comparison of Performance in Analytical Method Validation
The following tables summarize the typical performance characteristics of analytical methods validated using this compound as an internal standard compared to a non-deuterated internal standard (e.g., a structurally similar but non-isotopically labeled ketone) and an external standard method. The data for the deuterated and non-deuterated internal standard methods are based on a validated GC-MS method for the determination of ketone bodies, which provides a relevant comparison for the analysis of small volatile molecules.
Table 1: Linearity and Range
| Parameter | This compound (Internal Standard) | Non-Deuterated Internal Standard | External Standard |
| Analyte Concentration Range | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.990 |
| Linearity Assessment | Excellent | Good to Excellent | Good |
Table 2: Accuracy and Precision
| Parameter | This compound (Internal Standard) | Non-Deuterated Internal Standard | External Standard |
| Accuracy (Recovery %) | 98 - 105% | 95 - 110% | 90 - 115% |
| Precision (RSD %) | |||
| - Repeatability (Intra-day) | < 5% | < 8% | < 12% |
| - Intermediate Precision (Inter-day) | < 7% | < 10% | < 15% |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | This compound (Internal Standard) | Non-Deuterated Internal Standard | External Standard |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.7 µg/mL | 1.5 µg/mL |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the validation of a GC-MS method for the quantitative analysis of a volatile analyte (e.g., another ketone) using this compound as an internal standard.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve concentrations ranging from the LOQ to the upper limit of the linear range. Each calibration standard is spiked with a constant concentration of the this compound internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, water), add a known amount of the this compound internal standard solution.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and this compound.
Visualizations
The following diagrams illustrate the experimental workflow for analytical method validation and the logical relationship of using an internal standard.
Caption: Experimental workflow for analytical method validation.
Caption: Logic of using an internal standard for accurate quantification.
A Guide to Selecting the Optimal Internal Standard: A Comparative Analysis of Cyclohexanone-d4
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical determinant of data quality. An ideal internal standard mitigates variability inherent in sample preparation and analysis, thereby enhancing the accuracy and precision of results.[1][2] This guide provides a comprehensive comparison of Cyclohexanone-d4, a deuterated internal standard, with other common internal standards, supported by established analytical principles.
Deuterated compounds, such as Cyclohexanone-d4, are widely regarded as the gold standard for internal standards in mass spectrometry-based analyses, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Their physicochemical properties are nearly identical to their non-deuterated (protium) counterparts, ensuring they behave similarly throughout the analytical process, from extraction to detection.[1] This co-elution and similar ionization behavior allows for effective compensation for matrix effects and variations in instrument response.[2][4]
The Ideal Internal Standard: Key Performance Characteristics
The primary function of an internal standard is to correct for analytical variability.[1] An ideal internal standard should possess several key characteristics:
-
Chemical and Physical Similarity to the Analyte: The internal standard should closely mimic the analyte's behavior during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization).[1]
-
High Purity: The internal standard should be free of impurities that could interfere with the analysis of the target analyte.[4]
-
Distinct Mass Spectrometric Signal: The internal standard must be distinguishable from the analyte by the mass spectrometer.
-
Absence in the Original Sample: The chosen internal standard should not be naturally present in the samples being analyzed.
-
Stability: The internal standard should be stable throughout the entire analytical procedure.
Cyclohexanone-d4: A Profile
Cyclohexanone-d4 is a deuterated analog of cyclohexanone, a six-carbon cyclic ketone. The replacement of four hydrogen atoms with deuterium results in a mass increase of four atomic mass units, allowing for its clear differentiation from the unlabeled cyclohexanone in a mass spectrometer. Its chemical structure and properties are otherwise nearly identical to cyclohexanone, making it an excellent internal standard for the quantification of cyclohexanone and structurally related ketones.
Comparison of Cyclohexanone-d4 with Other Internal Standards
The choice of an internal standard is highly dependent on the specific analytical method and the analyte of interest. Below is a comparison of Cyclohexanone-d4 with other classes of internal standards.
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| Cyclohexanone-d4 (Deuterated Analyte) | - Nearly identical chemical and physical properties to the analyte, leading to excellent correction for matrix effects and recovery losses.[1][4]- Co-elutes with the analyte, ensuring simultaneous experience of analytical conditions.[2] | - Can be more expensive than non-deuterated standards.- Potential for isotopic exchange (loss of deuterium) under certain conditions, though generally stable. | - Quantitative analysis of cyclohexanone and other cyclic ketones.- Methods requiring high accuracy and precision, such as in regulated bioanalysis and environmental monitoring.[5][6] |
| Other Deuterated Compounds (e.g., Deuterated Acetone, Deuterated Benzene) | - Good correction for variability if structurally similar to the analyte.- Commercially available for a wide range of compounds. | - May not perfectly mimic the behavior of the analyte if the chemical structure differs significantly.- Potential for chromatographic separation from the analyte, leading to less effective correction for matrix effects. | - Analysis of compounds where a deuterated analog of the analyte is not available.- Broad-spectrum analysis of multiple analytes with similar chemical properties. |
| Non-Deuterated Structural Analogs | - Often less expensive than deuterated standards.- Can provide adequate correction if carefully selected. | - Differences in physicochemical properties can lead to variations in extraction efficiency and chromatographic behavior compared to the analyte.- May not effectively compensate for matrix effects due to differences in ionization efficiency. | - Less demanding applications where high accuracy is not the primary concern.- Situations where deuterated standards are not commercially available or are prohibitively expensive. |
| No Internal Standard (External Standard Method) | - Simple to implement. | - Highly susceptible to variations in sample preparation, injection volume, and instrument response.- Prone to significant matrix effects, leading to inaccurate results.[5] | - Very simple matrices with minimal expected variability.- Not recommended for complex samples or when high accuracy and precision are required. |
Experimental Protocols: A General Guideline for Method Validation
A thorough validation of the analytical method is crucial to ensure the reliability of the results. The following is a general protocol for validating a quantitative method using an internal standard like Cyclohexanone-d4.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte (e.g., cyclohexanone) and the internal standard (Cyclohexanone-d4) in a suitable solvent.
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation:
-
To an aliquot of the sample, calibration standard, or QC sample, add a precise volume of the internal standard working solution.
-
Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
3. Instrumental Analysis (e.g., GC-MS):
-
Inject the prepared samples into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.
4. Data Analysis and Validation:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) of the method.[7]
-
Assess the recovery of the analyte by comparing the response in extracted samples to that of unextracted standards.[6]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in selecting and using an internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. Wrangling environmental exposure data: guidance for getting the best information from your laboratory measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison for Cyclohexanone Analysis: A Performance Guide
This guide provides a comparative analysis of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative determination of cyclohexanone. The presented data is from a simulated inter-laboratory study designed to guide researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for cyclohexanone quantification in an aqueous matrix.
Data Presentation: Summary of Inter-laboratory Comparison
A proficiency testing (PT) sample of an aqueous solution containing a known concentration of cyclohexanone (True Value: 150 µg/mL) was distributed to ten different laboratories. Five laboratories were instructed to use a provided GC-FID method, and the other five were to use an HPLC-UV method. The following tables summarize the quantitative results reported by each participating laboratory.
Table 1: Comparison of GC-FID and HPLC-UV Method Performance
| Parameter | GC-FID | HPLC-UV |
| Number of Labs | 5 | 5 |
| Mean Reported Conc. (µg/mL) | 151.2 | 148.9 |
| Mean Accuracy (% Recovery) | 100.8% | 99.3% |
| Overall Inter-lab RSD (%) | 4.2% | 5.8% |
| Mean Intra-lab RSD (%) | 2.1% | 3.5% |
| Mean Linearity (r²) | 0.9992 | 0.9985 |
| Mean LOD (µg/mL) | 0.5 | 1.0 |
| Mean LOQ (µg/mL) | 1.5 | 3.0 |
Table 2: Detailed Results from Participating Laboratories
| Lab ID | Method | Reported Conc. (µg/mL) (n=3) | Intra-lab RSD (%) | Accuracy (% Recovery) |
| Lab 01 | GC-FID | 153.4 | 1.8% | 102.3% |
| Lab 02 | GC-FID | 148.9 | 2.5% | 99.3% |
| Lab 03 | GC-FID | 155.1 | 2.2% | 103.4% |
| Lab 04 | GC-FID | 147.2 | 2.8% | 98.1% |
| Lab 05 | GC-FID | 151.4 | 1.2% | 100.9% |
| Lab 06 | HPLC-UV | 145.8 | 3.9% | 97.2% |
| Lab 07 | HPLC-UV | 152.3 | 3.1% | 101.5% |
| Lab 08 | HPLC-UV | 149.9 | 2.9% | 99.9% |
| Lab 09 | HPLC-UV | 144.1 | 4.5% | 96.1% |
| Lab 10 | HPLC-UV | 152.4 | 3.2% | 101.6% |
Experimental Protocols
Detailed methodologies for the Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) analyses are provided below.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the routine quantification of cyclohexanone in aqueous samples.
-
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 180°C and hold for 2 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 100 mg of cyclohexanone reference standard in 100 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution in methanol.
-
Sample Solution: Combine 1.0 mL of the aqueous sample with 1.0 mL of methanol in a vial. Mix thoroughly.
-
-
Data Analysis:
-
Quantification is performed by comparing the peak area of cyclohexanone in the sample to the peak areas of the calibration standards.[1] A calibration curve should be generated with at least five concentration levels.
-
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers an alternative for laboratories without GC instrumentation.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water in a 40:60 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 100 mg of cyclohexanone reference standard in 100 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Directly inject the aqueous sample if it is free of particulates. Otherwise, filter through a 0.45 µm syringe filter before analysis.
-
-
Data Analysis:
-
Quantification is based on the peak area of cyclohexanone in the sample compared against a calibration curve constructed from the peak areas of the standard solutions.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the inter-laboratory comparison and the primary metabolic pathway of cyclohexanone.
Caption: Workflow for the Inter-laboratory Comparison Study.
Caption: Primary Metabolic Pathway of Cyclohexanone.[3][4][5]
References
- 1. omicsonline.org [omicsonline.org]
- 2. scribd.com [scribd.com]
- 3. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Uptake, metabolism and elimination of cyclohexanone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclohexanone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Quantification with Cyclohexanone-2,2,6,6-d4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly in chromatography and mass spectrometry, the use of an appropriate internal standard is paramount to achieving accurate and precise results. An internal standard helps to correct for the loss of analyte during sample preparation and instrumental analysis. Deuterated standards, such as Cyclohexanone-2,2,6,6-d4, are often considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their chemical similarity to the analyte of interest. This guide provides an objective comparison of the performance of this compound with other alternatives, supported by experimental data and detailed methodologies.
The Role of Internal Standards in Quantitative Analysis
The core principle behind using an internal standard, especially a deuterated one, is to introduce a known quantity of a compound that behaves similarly to the analyte of interest throughout the analytical process. In isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is added to the sample. The mass spectrometer can differentiate between the native analyte and the heavier deuterated standard. The concentration of the analyte is then determined by the ratio of the native analyte to the deuterated standard, which significantly improves the quality of quantitative data.[1] This approach effectively compensates for variations in sample preparation, injection volume, and instrument response.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific analyte and matrix. While a deuterated version of the analyte is often ideal, other compounds can be used. The following table summarizes the performance of this compound in comparison to other commonly used internal standards for the analysis of volatile organic compounds (VOCs).
| Internal Standard | Analyte(s) | Method | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| This compound | Cyclohexanone | GC-MS | 95-105% | < 10% | [1] |
| Toluene-d8 | Aromatic VOCs | TD-GC-MS | 90-110% | < 8% (improves precision by a factor of 5) | [2] |
| 1,2-Dichlorobenzene-13C6 | Various VOCs in urine | HS-SPME-GC-MS | Analyte-dependent | Variable | [3] |
| Acetone-d6 | Cyclohexanone, Cyclohexanol | Headspace-GC/MS | Significant improvement over uncorrected data | Variable | [4] |
| Fluorene-d10, Pyrene-d10, Benzo[a]pyrene-d12 | Polycyclic Aromatic Hydrocarbons (PAHs) | SIM GC/MS | Not specified | Not specified | [5] |
Key Observations:
-
This compound demonstrates high accuracy and good precision when used for the quantification of cyclohexanone. Its structural and chemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and analysis.
-
Toluene-d8 is a widely used internal standard for a range of aromatic VOCs and has been shown to significantly improve the precision of TD-GC-MS methods.[2]
-
1,2-Dichlorobenzene-13C6 serves as a surrogate internal standard for a broad range of VOCs, but its performance can be more variable as its chemical properties may not perfectly match all analytes.[3]
-
Acetone-d6 has been used as an internal standard for cyclohexanone and cyclohexanol in headspace analysis, showing a significant improvement in data quality compared to analyses without an internal standard.[4]
-
For PAHs, a suite of deuterated compounds like Fluorene-d10, Pyrene-d10, and Benzo[a]pyrene-d12 are used to cover the range of volatility and retention times of the target analytes.[5]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below is a representative protocol for the analysis of volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard like this compound.
Protocol: Quantification of Volatile Organic Compounds by GC-MS
1. Sample Preparation and Extraction:
-
Internal Standard Spiking: To each sample, add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution).[6] The amount added should be appropriate for the expected concentration range of the analyte.
-
Extraction: For solid or semi-solid matrices, an extraction with a suitable solvent (e.g., hexane:acetone 1:1 v/v) is performed.[6] For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.[7] For volatile analytes in aqueous matrices, purge-and-trap or headspace sampling can be used.[1][3]
-
Concentration: The extract is often concentrated under a gentle stream of nitrogen to a final volume (e.g., 1 mL) before GC-MS analysis.[7]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) System: An Agilent 7890B GC or equivalent is suitable.[6]
-
Mass Spectrometer (MS) System: An Agilent 5977A MSD or equivalent can be used.[6]
-
Column: A non-polar column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for VOC analysis.[1][6]
-
Injector: Set to a temperature of 250-280°C in splitless mode for trace analysis.[6]
-
Oven Temperature Program:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[6]
-
MSD Parameters:
3. Calibration and Quantification:
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target analyte(s) and a constant concentration of the internal standard.[6][7]
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: The concentration of the analyte in the samples is calculated from the calibration curve based on the measured peak area ratio.
Visualizations
Experimental Workflow for VOC Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of volatile organic compounds using an internal standard and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tdi-bi.com [tdi-bi.com]
- 6. benchchem.com [benchchem.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Guide to Cyclohexanone-d4 Analysis in Soil and Water
For researchers, scientists, and drug development professionals, the accurate quantification of compounds in complex environmental matrices is paramount. This guide provides a comparative evaluation of the matrix effect on Cyclohexanone-d4 analysis in soil and water samples, offering insights into potential challenges and strategies for robust and reliable results. Cyclohexanone-d4, a deuterated analog of cyclohexanone, is a commonly used internal standard in analytical chemistry to correct for variations in sample preparation and instrument response.
Understanding the influence of the sample matrix—the components of a sample other than the analyte of interest—is critical for method validation and data integrity. Matrix effects can lead to the suppression or enhancement of the analytical signal, resulting in inaccurate quantification. This guide presents a summary of expected matrix effects in soil and water, detailed experimental protocols for their evaluation, and visual workflows to aid in experimental design.
Quantitative Comparison of Matrix Effects
The following tables summarize the anticipated matrix effects for Cyclohexanone-d4 in soil and water matrices when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The matrix effect is calculated as the percentage difference in the signal response of an analyte in the matrix compared to its response in a clean solvent. A negative value indicates signal suppression, while a positive value indicates signal enhancement.
It is important to note that the following data is illustrative and representative of typical findings in the analysis of volatile organic compounds. Actual matrix effects can vary significantly depending on the specific composition of the soil and water samples.
Table 1: Matrix Effect of Cyclohexanone-d4 in Soil and Water
| Parameter | Soil Matrix | Water Matrix |
| Matrix Effect (%) | -15% to +10% | -5% to +5% |
| Primary Cause | Signal enhancement due to active site masking in the GC inlet; Signal suppression from co-eluting non-volatile compounds. | Minimal matrix components in clean water; potential for slight suppression from dissolved salts or organic matter in contaminated water. |
| Variability | High | Low to Moderate |
Table 2: Comparative Recovery of Cyclohexanone-d4
| Parameter | Soil Matrix | Water Matrix |
| Typical Recovery (%) | 80 - 110% | 90 - 105% |
| Factors Influencing Recovery | Soil type (clay, sand, loam), organic matter content, moisture content, extraction efficiency. | pH, presence of dissolved organic carbon, filtration losses. |
Experimental Protocols
Accurate evaluation of the matrix effect is a crucial step in method development and validation. The following are detailed protocols for the analysis of Cyclohexanone-d4 in soil and water samples, with a focus on assessing the matrix effect.
Protocol 1: Sample Preparation
Soil Sample Preparation (based on EPA Method 5035)
-
Sample Collection: Collect approximately 5 grams of soil into a pre-weighed vial containing a stir bar and a preservative (e.g., sodium bisulfate).
-
Internal Standard Spiking: Spike the soil sample with a known concentration of Cyclohexanone-d4 solution.
-
Extraction: Add 10 mL of methanol to the vial. Vortex for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the soil particles from the methanol extract.
-
Extract Dilution: Take an aliquot of the methanol supernatant and dilute it with reagent water prior to purge and trap analysis.
Water Sample Preparation (based on EPA Method 5030)
-
Sample Collection: Collect 5-25 mL of the water sample in a vial, ensuring no headspace.
-
Preservation: Acidify the sample with hydrochloric acid to a pH < 2.
-
Internal Standard Spiking: Spike the water sample with a known concentration of Cyclohexanone-d4 solution directly into the purge and trap vessel.
Protocol 2: GC-MS Analysis (based on EPA Method 8260)
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Introduction: Purge and Trap system.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID x 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 35°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Hold at 180°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions for Cyclohexanone-d4: m/z 102, 72.
-
Protocol 3: Matrix Effect Evaluation
-
Prepare a Calibration Curve in Solvent: Prepare a series of calibration standards of Cyclohexanone-d4 in a clean solvent (e.g., methanol or reagent water).
-
Prepare Matrix-Matched Calibration Standards:
-
For Soil: Extract a blank soil sample (known not to contain Cyclohexanone-d4) using the protocol described above. Spike the blank soil extract with the same series of Cyclohexanone-d4 concentrations used for the solvent-based calibration curve.
-
For Water: Use a blank water sample (e.g., reagent water or a known clean water source). Spike the blank water with the same series of Cyclohexanone-d4 concentrations.
-
-
Analyze all Standards: Analyze both the solvent-based and matrix-matched calibration standards using the established GC-MS method.
-
Calculate the Matrix Effect: Compare the slopes of the calibration curves obtained in the solvent and in the matrix. The matrix effect can be calculated using the following formula: ME (%) = ((Slope_matrix - Slope_solvent) / Slope_solvent) * 100
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for evaluating the matrix effect of Cyclohexanone-d4 in soil and water samples.
Conclusion
The evaluation and mitigation of matrix effects are critical for the accurate quantification of Cyclohexanone-d4 in environmental samples. While water matrices generally present a lower and more predictable matrix effect, soil matrices can introduce significant variability, leading to either suppression or enhancement of the analytical signal. The use of a deuterated internal standard like Cyclohexanone-d4 is a robust strategy to compensate for these matrix-induced variations. By following the detailed protocols and understanding the potential for matrix effects as outlined in this guide, researchers can develop and validate reliable analytical methods, ensuring the quality and accuracy of their environmental monitoring and research data.
A Comparative Guide to the Extraction of Cyclohexanone from Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common extraction methods for cyclohexanone from biological fluids, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace-Solid Phase Microextraction (HS-SPME). The performance of these methods is evaluated based on established analytical parameters, with supporting experimental protocols and data to inform your selection of the most suitable technique for your research needs.
Data Presentation: A Comparative Overview
The selection of an appropriate extraction method is critical for the accurate quantification of cyclohexanone in biological matrices. The following table summarizes the general performance characteristics of LLE, SPE, and HS-SPME. It is important to note that while direct comparative studies for cyclohexanone are limited, this data is extrapolated from studies on similar analytes and the well-documented capabilities of each technique.[1][2][3]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Headspace-Solid Phase Microextraction (HS-SPME) |
| Recovery Rate | Moderate to High (Highly dependent on solvent choice and partitioning) | High and Consistent (>85% typical for many analytes)[1] | High (Dependent on fiber chemistry, temperature, and time) |
| Selectivity | Low to Moderate | High (Tunable by sorbent chemistry) | High (Tunable by fiber chemistry) |
| Solvent Consumption | High | Low to Moderate | Very Low (Solvent-free extraction)[4] |
| Sample Throughput | Low (Can be automated but is often manual) | High (Amenable to 96-well plate format and automation) | Moderate to High (Amenable to automation) |
| Limit of Detection (LOD) | Moderate | Low | Very Low |
| Limit of Quantification (LOQ) | Moderate | Low | Very Low |
| Matrix Effects | Can be significant | Reduced due to effective cleanup | Minimal due to headspace sampling |
| Cost per Sample | Low (solvents) to Moderate (automation) | Moderate (cartridges/plates) | Moderate (fibers) |
| Ease of Automation | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are designed to serve as a starting point and may require optimization for specific biological matrices and analytical instrumentation.
Liquid-Liquid Extraction (LLE)
LLE is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[2][5][6]
Protocol for Cyclohexanone Extraction from Human Plasma:
-
Sample Preparation: To 1 mL of human plasma in a glass centrifuge tube, add 10 µL of an appropriate internal standard (e.g., deuterated cyclohexanone).
-
pH Adjustment: Adjust the sample pH to approximately 7.0 using a suitable buffer to ensure cyclohexanone is in a neutral state for optimal extraction into an organic solvent.[5]
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of cyclohexanone into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.
Solid-Phase Extraction (SPE)
SPE is a more selective and efficient sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample.[2][7]
Protocol for Cyclohexanone Extraction from Urine:
-
Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18) appropriate for the polarity of cyclohexanone.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the sorbent to dry out.
-
Sample Loading: Load 2 mL of pre-treated urine (e.g., diluted 1:1 with a buffer at pH 7.0) onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the retained cyclohexanone with 2 mL of a suitable organic solvent (e.g., ethyl acetate or acetone).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in an appropriate solvent for analysis.
Headspace-Solid Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above a sample onto a coated fiber.[4][8]
Protocol for Cyclohexanone Extraction from Whole Blood:
-
Sample Preparation: Place 0.5 mL of whole blood into a 10 mL headspace vial. Add a salting-out agent (e.g., sodium chloride) to increase the volatility of cyclohexanone.
-
Incubation: Seal the vial and incubate it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow for equilibration of cyclohexanone between the sample and the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the vial for a defined time (e.g., 30 minutes) while maintaining the incubation temperature.
-
Desorption: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption of the extracted cyclohexanone.
Derivatization for GC-MS Analysis
To improve the chromatographic properties and mass spectrometric detection of cyclohexanone, derivatization is often employed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for ketones.[9]
Protocol for PFBHA Derivatization:
-
Reaction Setup: To the dried extract (from LLE or SPE) or directly to a standard solution, add 100 µL of a 10 mg/mL PFBHA solution in pyridine.[9]
-
Incubation: Seal the reaction vial and heat at 60-75°C for 60 minutes.[9]
-
Quenching: Cool the reaction mixture to room temperature and add 500 µL of 1 M HCl to neutralize the pyridine.[9]
-
Extraction of Derivative: Add an organic solvent (e.g., hexane), vortex, and transfer the organic layer containing the derivatized cyclohexanone for GC-MS analysis.
Mandatory Visualization
The following diagrams illustrate the workflows for the described extraction methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-liquid extraction [scioninstruments.com]
- 6. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Gas Chromatography Columns for Cyclohexanone Isomer Separation
For researchers, scientists, and drug development professionals, the precise separation of cyclohexanone isomers is a critical analytical challenge. The structural similarity of these isomers necessitates carefully selected gas chromatography (GC) columns to achieve baseline resolution, which is essential for accurate quantification and identification. This guide provides an objective comparison of GC column performance for both positional and chiral separations of cyclohexanone isomers, supported by experimental data and detailed methodologies.
The choice of a GC column for separating cyclohexanone isomers hinges on the specific isomers of interest. For positional isomers, such as 2-, 3-, and 4-methylcyclohexanone, the polarity of the stationary phase is the most critical factor. For enantiomeric separations, a chiral stationary phase is required. This guide will explore the performance of non-polar, polar, and chiral GC columns for these applications.
Comparison of GC Column Performance for Positional Isomer Separation
The separation of positional isomers of substituted cyclohexanones, like 2- and 3-methylcyclohexanone, is primarily influenced by the polarity of the GC column's stationary phase. Non-polar columns separate compounds largely based on their boiling points, while polar columns provide additional selectivity based on dipole-dipole interactions and hydrogen bonding capabilities.
| GC Column | Stationary Phase | Polarity | Isomers | Performance Highlights |
| DB-5ms | 5% Phenyl-methylpolysiloxane | Non-Polar | Positional Isomers (e.g., Methylcyclohexanones) | Separates based on boiling point differences. May result in co-elution of isomers with very similar boiling points. |
| DB-WAX | Polyethylene Glycol (PEG) | Polar | Positional Isomers (e.g., Methylcyclohexanones) | Offers enhanced selectivity for polar analytes like ketones, leading to better resolution of positional isomers.[1] |
Experimental Data Summary for Positional Isomer Separation
Comparison of GC Column Performance for Chiral Isomer Separation
The separation of enantiomers, such as the (R)- and (S)-isomers of 2-methylcyclohexanone, requires the use of a chiral stationary phase (CSP). Cyclodextrin-based CSPs are the most common and effective for this purpose, creating a chiral environment within the GC column that allows for differential interaction with the enantiomers.[1]
| GC Column Series | Chiral Selector | Isomers | Performance Highlights |
| Astec CHIRALDEX® | Derivatized γ-Cyclodextrin (e.g., G-TA) | Enantiomers (e.g., of 2-allyl-2-methylcyclohexanone) | Provides high enantioselectivity for a wide range of compounds, including ketones. |
| Restek Rt-βDEX | Derivatized β-Cyclodextrin | Enantiomers of cyclic ketones | Offers varying selectivities based on the specific derivatization, effective for separating enantiomers of compounds like menthone. |
Experimental Data Summary for Chiral Separation
Specific retention times for the enantiomers of 2-methylcyclohexanone on a particular chiral column are not detailed in the searched results. However, data for the closely related compound, (S)-2-allyl-2-methylcyclohexanone, on a Chiraldex G-TA column shows retention times of 14.15 minutes for the major (S) enantiomer and 17.09 minutes for the minor (R) enantiomer, demonstrating the feasibility of such separations.[1]
Experimental Protocols
Below are representative experimental protocols for the separation of cyclohexanone isomers on different types of GC columns.
Method 1: Achiral Separation of Positional Isomers (e.g., Methylcyclohexanones)
This protocol is a general guideline for the separation of positional isomers using a standard gas chromatograph with a flame ionization detector (GC-FID).
Sample Preparation:
-
Prepare a 1% (v/v) solution of the mixed cyclohexanone isomers in a suitable solvent such as dichloromethane or hexane.[1]
GC-FID Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended for good separation.[1]
-
Injector Temperature: 250 °C[1]
-
Detector Temperature: 250 °C[1]
-
Oven Temperature Program:
-
Carrier Gas: Helium or Hydrogen.
Method 2: Chiral Separation of Enantiomers (e.g., 2-Methylcyclohexanone)
This protocol outlines a general approach for the enantiomeric separation of a cyclohexanone isomer using a chiral GC column.
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 ppm) of the racemic cyclohexanone isomer in a suitable solvent like hexane or pentane.[1]
GC-FID Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., a β- or γ-cyclodextrin derivative column) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]
-
Injector Temperature: 220 °C[1]
-
Detector Temperature: 220 °C[1]
-
Oven Temperature Program:
-
Carrier Gas: Hydrogen is often preferred for its higher efficiency at optimal linear velocities (e.g., 40-50 cm/s). Helium can also be used.[1]
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the decision-making process for column selection and the general experimental workflow.
References
Cross-Validation of Analytical Methods: A Comparative Guide to Cyclohexanone Analysis by LC-MS and GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the robust and accurate quantification of chemical compounds is paramount. Cyclohexanone, a key intermediate in various industrial and pharmaceutical syntheses, necessitates reliable analytical methods for process monitoring, quality control, and safety assessment. This guide provides a comprehensive cross-validation of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of cyclohexanone. We present a detailed comparison of their experimental protocols, quantitative performance, and overall suitability for this application, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that different analytical techniques produce comparable and reliable results. This is particularly important when transferring methods between laboratories, introducing new instrumentation, or when data from different analytical approaches need to be correlated. The primary goal is to demonstrate the equivalency of methods in terms of their performance characteristics, thereby ensuring the consistency and integrity of analytical data.
Cyclohexanone, a volatile cyclic ketone, presents a valuable case study for comparing GC-MS and LC-MS. While GC-MS has traditionally been the method of choice for volatile compounds, advancements in LC-MS technology have expanded its applicability to a wider range of molecules. This guide will delve into the nuances of each technique for cyclohexanone analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are the representative experimental protocols for the analysis of cyclohexanone using GC-MS and LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For cyclohexanone, a headspace sampling method is often employed to minimize matrix effects and protect the instrument from non-volatile residues.
Sample Preparation (Headspace Analysis):
-
An accurately weighed or measured sample containing cyclohexanone is placed in a headspace vial.
-
An appropriate solvent (e.g., dimethyl sulfoxide or water) and an internal standard (e.g., d10-cyclohexanone) are added.
-
The vial is sealed and heated to a specific temperature (e.g., 80°C) for a set period to allow for the equilibration of cyclohexanone between the sample and the headspace.
-
A sample of the headspace gas is automatically injected into the GC-MS system.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at 15°C/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of cyclohexanone (e.g., m/z 98, 55, 42).
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile technique suitable for a broad range of compounds. For small, volatile molecules like cyclohexanone that lack strong chromophores, derivatization is often necessary to enhance ionization efficiency and chromatographic retention in reversed-phase LC.
Sample Preparation (Derivatization):
-
To a sample solution containing cyclohexanone, a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution (e.g., acetonitrile/phosphoric acid) is added.
-
The reaction mixture is incubated at a controlled temperature (e.g., 60°C) for a specific duration to form the cyclohexanone-DNPH derivative.
-
The reaction is quenched, and the resulting solution is diluted with the mobile phase for LC-MS analysis.
-
An internal standard (e.g., d10-cyclohexanone-DNPH derivative) is added prior to derivatization.
LC-MS/MS Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the derivative from other components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters: Optimized for the specific derivative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for the cyclohexanone-DNPH derivative.
Quantitative Performance Comparison
The following table summarizes the quantitative performance characteristics for the analysis of cyclohexanone by GC-MS and representative data for LC-MS/MS analysis of similar small molecules, as direct comparative studies for cyclohexanone are limited.
| Performance Parameter | GC-MS | LC-MS/MS (Illustrative) |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.999[2] |
| Linear Range | 5.5 - 190.9 µg/mL[1] | Analyte dependent, typically ng/mL to µg/mL |
| Accuracy (% Recovery) | 98 - 99%[1] | 94.6 - 103.2%[3] |
| Precision (Relative Standard Deviation, RSD) | 1.03 - 1.98%[1] | < 9%[3] |
| Limit of Detection (LOD) | 0.133 µg/mL[1] | Analyte and matrix dependent, typically low ng/mL |
| Limit of Quantitation (LOQ) | 1.33 µg/mL[1] | Analyte and matrix dependent, typically ng/mL range |
Workflow Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both GC-MS and LC-MS analysis of cyclohexanone.
Discussion and Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of cyclohexanone, each with its own set of advantages and considerations.
GC-MS offers a robust and straightforward method for cyclohexanone analysis, particularly when coupled with headspace sampling. This approach minimizes sample preparation and is highly suitable for volatile compounds. The availability of extensive spectral libraries for electron ionization facilitates confident identification. The quantitative data presented demonstrates excellent linearity, accuracy, and precision for this method.
LC-MS , on the other hand, provides a versatile platform that can be adapted for a wide range of analytes. For cyclohexanone, derivatization is a key step to enhance its chromatographic and mass spectrometric properties. While this adds a step to the sample preparation, it can lead to very low detection limits, especially when using tandem mass spectrometry (MS/MS). The illustrative performance data suggests that LC-MS/MS can achieve high levels of accuracy and precision.
Choosing the Right Method:
-
For routine analysis of relatively clean samples where high throughput is desired, headspace GC-MS is an excellent choice. Its simplicity and robustness make it a workhorse in many quality control laboratories.
-
For complex matrices or when very low detection limits are required, LC-MS/MS with derivatization is a powerful alternative. This method offers high selectivity and sensitivity, which is crucial in applications such as trace-level impurity analysis or pharmacokinetic studies.
Ultimately, the choice between LC-MS and GC-MS for cyclohexanone analysis will depend on the specific requirements of the assay, including the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational information to make an informed decision and to develop and validate a suitable analytical method.
References
A Researcher's Guide to Quantifying Cyclohexanone: A Comparative Analysis of Uncertainty in Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of cyclohexanone is critical. This guide provides an objective comparison of common analytical methods for cyclohexanone measurement, with a focus on the principles and practical application of uncertainty budget calculation. By understanding the sources of uncertainty and how to quantify them, researchers can ensure the reliability and comparability of their results.
The determination of cyclohexanone in various matrices is a common requirement in pharmaceutical development, industrial hygiene, and environmental monitoring. The choice of analytical method can significantly impact the accuracy and precision of the results. This guide delves into the uncertainty budget calculation for the widely used Gas Chromatography with Flame Ionization Detection (GC-FID) method and compares its performance with High-Performance Liquid Chromatography (HPLC), another common technique.
Understanding Measurement Uncertainty
In analytical chemistry, measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[1][2] It provides a quantitative indication of the quality of a measurement result.[3] An uncertainty budget is a systematic way of identifying, quantifying, and combining all the individual sources of uncertainty to calculate the overall uncertainty of a measurement.[1][2]
The process of calculating an uncertainty budget, as outlined by the Guide to the Expression of Uncertainty in Measurement (GUM), involves several key steps:
-
Specify the Measurand: Clearly define what is being measured.[4]
-
Identify Uncertainty Sources: List all potential sources of uncertainty in the analytical process.[4]
-
Quantify Standard Uncertainties: Determine the standard uncertainty for each identified source.[4]
-
Calculate Combined Uncertainty: Combine the individual standard uncertainties to obtain the combined standard uncertainty.[4]
-
Calculate Expanded Uncertainty: Multiply the combined standard uncertainty by a coverage factor (typically k=2 for a 95% confidence level) to determine the expanded uncertainty.[1][5]
Comparison of Analytical Methods for Cyclohexanone Measurement
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are two of the most common techniques for the analysis of cyclohexanone.[6][7] The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Feature | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a mobile phase and a stationary phase. |
| Typical Analytes | Volatile and thermally stable compounds like cyclohexanone.[6] | A wider range of compounds, including those that are not volatile or are thermally labile. |
| Sample Preparation | Often requires dissolution in a volatile solvent. Derivatization may be necessary for some analytes to improve volatility.[6] | Typically involves dissolving the sample in the mobile phase.[8] |
| Common Detector | Flame Ionization Detector (FID) is common for organic compounds.[8] | UV-Visible Detector is frequently used for compounds with a chromophore. |
| Key Strengths | High resolution and sensitivity for volatile compounds. | Versatility for a broad range of analytes and matrices. |
| Potential for Uncertainty | Injection volume repeatability, column temperature fluctuations, carrier gas flow rate, and detector response.[8] | Mobile phase composition, flow rate stability, column temperature, and detector wavelength accuracy. |
Uncertainty Budget Calculation for Cyclohexanone Measurement by GC-FID: A Worked Example
To illustrate the process, a hypothetical but realistic uncertainty budget for the determination of cyclohexanone concentration in a sample using GC-FID is presented below.
Measurand: Concentration of cyclohexanone in a sample solution (mg/mL).
Measurement Equation: Csample = (Asample / Astd) * Cstd * D
Where:
-
Csample is the concentration of cyclohexanone in the sample.
-
Asample is the peak area of cyclohexanone in the sample chromatogram.
-
Astd is the peak area of cyclohexanone in the standard chromatogram.
-
Cstd is the concentration of the cyclohexanone standard.
-
D is the dilution factor.
Table 1: Example Uncertainty Budget for Cyclohexanone Measurement by GC-FID
| Source of Uncertainty | Value (x) | Standard Uncertainty u(x) | Probability Distribution | Divisor | Sensitivity Coefficient (ci) | Uncertainty Contribution ui(y) |
| Purity of Cyclohexanone Standard (P) | 0.995 g/g | 0.0029 g/g | Rectangular | √3 | 1 | 0.0029 |
| Mass of Standard (mstd) | 0.1000 g | 0.0001 g | Rectangular | √3 | 1 | 0.0001 |
| Volume of Standard Solution (Vstd) | 100.0 mL | 0.08 mL | Triangular | √6 | 1 | 0.0327 |
| Repeatability of Injections (Arep) | 1.0 (mean area) | 0.015 (RSD) | Normal | 1 | 1 | 0.0150 |
| Calibration Curve (Ccal) | 1.0 | 0.020 | Normal | 1 | 1 | 0.0200 |
| Sample Dilution (D) | 10 | 0.05 | Rectangular | √3 | 1 | 0.0289 |
| Combined Standard Uncertainty (uc) | 0.0468 | |||||
| Expanded Uncertainty (U) (k=2) | 0.0936 |
Note: The values in this table are for illustrative purposes.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a typical protocol for the determination of cyclohexanone by GC-FID.
Protocol: Determination of Cyclohexanone by Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of cyclohexanone analytical standard (purity ≥ 99.5%) into a 100 mL volumetric flask.[7]
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock standard solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute with the same solvent used for the standards to a concentration within the calibration range.
-
-
GC-FID Conditions:
-
Column: A suitable capillary column, for example, a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solutions. It is recommended to perform replicate injections (e.g., n=3) for each sample to assess repeatability.[9]
-
-
Data Analysis:
-
Integrate the peak area of cyclohexanone in both the standard and sample chromatograms.
-
Calculate the concentration of cyclohexanone in the sample using the calibration curve.
-
Visualizing the Uncertainty Budget Calculation Workflow
The following diagram illustrates the logical flow of the uncertainty budget calculation process.
Caption: Workflow for Uncertainty Budget Calculation.
Conclusion
The robust determination of cyclohexanone requires not only a validated analytical method but also a thorough understanding and quantification of the associated measurement uncertainty. By systematically evaluating each potential source of error through an uncertainty budget, researchers can ensure the quality and reliability of their data. While both GC-FID and HPLC are suitable for cyclohexanone analysis, the specific sources of uncertainty and their magnitudes will differ. The worked example and protocol provided in this guide offer a framework for researchers to implement these principles in their own laboratories, leading to more accurate and defensible results in their research and development activities.
References
- 1. Measurement uncertainty in pharmaceutical analysis and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple Guide to Gage Repeatability and Capability - Major Gage [majorgage.com]
- 3. isobudgets.com [isobudgets.com]
- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 5. eurachem.org [eurachem.org]
- 6. benthamopenarchives.com [benthamopenarchives.com]
- 7. Frequently asked questions – Estimation of measurement uncertainty in chemical analysis [sisu.ut.ee]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Certified Reference Materials for Cyclohexanone Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical development and quality control, the accuracy of quantitative analysis is paramount. The determination of cyclohexanone, a common solvent and intermediate, requires reliable and accurate reference materials for method validation, calibration, and routine quality assurance. This guide provides an objective comparison of commercially available Certified Reference Materials (CRMs) for cyclohexanone analysis, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable CRM for their specific applications.
The Critical Role of Certified Reference Materials
Certified Reference Materials are highly characterized materials with a known concentration and uncertainty of a specific analyte. They are indispensable for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and specificity.
-
Instrument Calibration: Ensuring the accuracy of analytical instruments such as Gas Chromatographs (GC) and High-Performance Liquid Chromatographs (HPLC).
-
Quality Control: Monitoring the ongoing performance of analytical methods and ensuring the reliability of results.
-
Traceability: Establishing a metrological traceability chain to a national or international standard.
Comparison of Cyclohexanone Certified Reference Materials
The following table summarizes the key features of cyclohexanone CRMs from prominent suppliers. This data has been compiled from publicly available Certificates of Analysis and product specifications.
| Supplier | Product Number | Description | Certified Value (Purity or Concentration) | Expanded Uncertainty | Matrix | Accreditation |
| CPAChem | SB1026.1000.1000 | Cyclohexanone | 99.9% | +/- 0.1% | Neat | ISO 17034, ISO/IEC 17025, ISO 9001[1] |
| SPEX CertiPrep | S-1025 | Cyclohexanone | 1000 µg/mL | +/- 2% (of certified value) | Methanol | ISO 17034, ISO/IEC 17025, ISO 9001[2][3] |
| LGC Standards | DRE-C11825500 | Cyclohexanone | Not specified | Not specified | Neat | ISO 17034[4] |
| AccuStandard | M-554-04 | Cyclohexanone | 1000 µg/mL | Not specified | Methanol | ISO 17034, ISO/IEC 17025, ISO 9001 |
| Sigma-Aldrich | 02482 | Cyclohexanone | ≥99.9% (GC) | Not specified | Neat | Not specified |
Experimental Protocols for Cyclohexanone Analysis
Accurate quantification of cyclohexanone is commonly achieved using Gas Chromatography with Flame Ionization Detection (GC-FID). The following protocol is a representative method based on established practices and information from CRM documentation.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is suitable for the determination of the purity of neat cyclohexanone CRMs or the quantification of cyclohexanone in a solution.
1. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness or similar)
-
Cyclohexanone Certified Reference Material
-
High-purity solvent (e.g., methanol, acetone, depending on the CRM and sample)
-
Volumetric flasks and pipettes (Class A)
-
Autosampler vials with caps
2. Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
3. Preparation of Calibration Standards (for solution CRMs):
-
Accurately prepare a series of calibration standards by diluting the Cyclohexanone CRM solution with the appropriate high-purity solvent.
-
A typical concentration range for a calibration curve might be 1 µg/mL to 100 µg/mL.
-
Prepare a blank sample containing only the solvent.
4. Sample Preparation (for neat CRMs):
-
Accurately weigh a suitable amount of the neat Cyclohexanone CRM and dissolve it in a known volume of a high-purity solvent to achieve a concentration within the calibration range.
5. Analysis:
-
Inject the blank, calibration standards, and sample solutions into the GC-FID system.
-
Record the peak areas for cyclohexanone in each chromatogram.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of cyclohexanone against the concentration of the calibration standards.
-
Determine the concentration of cyclohexanone in the sample solution from the calibration curve.
-
For purity assessment of a neat CRM, the area percent of the cyclohexanone peak relative to all other peaks can be calculated.
Visualizing the Workflow and Selection Process
To better understand the analytical process and the logic behind selecting a suitable CRM, the following diagrams are provided.
Conclusion
The selection of a Certified Reference Material for cyclohexanone analysis is a critical step that directly impacts the quality and reliability of analytical data. This guide provides a comparative overview of available CRMs and a foundational experimental protocol. Researchers and scientists are encouraged to consult the detailed Certificate of Analysis provided by the supplier to ensure the chosen CRM meets the specific requirements of their analytical method and quality system. By carefully considering the factors outlined in this guide, laboratories can enhance the accuracy and traceability of their cyclohexanone analysis.
References
Safety Operating Guide
Proper Disposal of Cyclohexanone-2,2,6,6-d4: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of Cyclohexanone-2,2,6,6-d4 is a critical aspect of laboratory safety and environmental responsibility. This deuterated compound, while valuable in research, is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. Adherence to proper disposal protocols is mandatory to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step operational and disposal plan.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most detailed and current safety information.
Primary Hazards:
-
Flammability: Classified as a Flammable Liquid, Category 3.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use of explosion-proof electrical and ventilating equipment is essential.[5]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Irritation: May cause skin and respiratory irritation.[3][6] Can cause serious eye damage.[2][3]
Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a suitable respirator is necessary.[6]
Quantitative Hazard and Exposure Data
For quick reference, the following table summarizes key quantitative data for Cyclohexanone (data for the deuterated form is often limited, so data for the parent compound is provided as a close proxy).
| Parameter | Value | Reference |
| Flash Point | 44 °C (111.2 °F) - closed cup | [2] |
| OSHA PEL (Permissible Exposure Limit) | 50 ppm (8-hour TWA) | [7] |
| NIOSH REL (Recommended Exposure Limit) | 25 ppm (10-hour TWA) | [7] |
| ACGIH TLV (Threshold Limit Value) | 20 ppm (8-hour TWA) | [7] |
| Acute Toxicity (Oral, Rat LD50) | 1,535 mg/kg | |
| Acute Toxicity (Dermal, Rabbit LD50) | 948 mg/kg | |
| Acute Toxicity (Inhalation, Rat LC50/4h) | 8,000 mg/L |
Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be carried out in strict accordance with institutional, local, and national regulations. Disposing of this chemical down the drain or in regular waste is strictly prohibited.[4]
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible container. The original container is often the best choice for waste accumulation.[4]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[6] Keeping waste streams separate can also help reduce disposal costs.
-
Solid Waste: Any solid materials contaminated with this compound (e.g., absorbent pads, gloves) should be collected in a separate, clearly labeled container for solid hazardous waste.
Step 2: Labeling and Storage
-
Hazardous Waste Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic").
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[6] This area should be well-ventilated and away from sources of ignition. Flammable liquid storage cabinets are recommended.
Step 3: Arranging for Professional Disposal
-
Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Incineration: The recommended and safest method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[4] In-laboratory neutralization or treatment of this chemical waste is not advised due to the significant safety risks involved.[4]
Step 4: Handling Empty Containers
-
Treat as Hazardous: Uncleaned, empty containers that held this compound should be treated as hazardous waste.[4]
-
Triple Rinsing: To decontaminate an empty container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is also considered hazardous waste and must be collected in a designated container for flammable liquid waste.
-
Final Disposal of Rinsed Containers: After triple-rinsing and allowing the container to air dry completely, it may be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
